6-chloro-1H-indol-3-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTGFPYPSDDUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596842 | |
| Record name | 6-Chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114305-99-6 | |
| Record name | 6-Chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-Chloro-1H-indol-3-yl Acetate
High-Fidelity Chromogenic Substrate for Multiplex Esterase Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 6-chloro-1H-indol-3-yl acetate (also known as 6-Chloro-3-indoxyl acetate or "Salmon-Acetate"). Unlike the ubiquitous 5-bromo-4-chloro-3-indolyl derivatives (X-Gal/X-Acetate) that yield a deep blue precipitate, this specific halogenated indole yields a salmon-pink to magenta precipitate (6,6'-dichloroindigo) upon enzymatic hydrolysis.
This distinct colorimetric property makes it a critical tool in multiplex histochemistry and microbial identification , allowing researchers to simultaneously visualize multiple enzyme activities within the same tissue section or bacterial colony when paired with blue or teal substrates.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The precise halogenation at the 6-position of the indole ring dictates the spectral properties of the final dimerized product.
| Property | Specification |
| IUPAC Name | (6-chloro-1H-indol-3-yl) acetate |
| Common Synonyms | 6-Chloro-3-indoxyl acetate; Salmon-Acetate; Rose-Acetate |
| CAS Number | 114305-99-6 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Solubility | Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water |
| Target Enzyme | Non-specific Esterases (Carboxylesterases, EC 3.1.1.1) |
| Chromophore | 6,6'-Dichloroindigo (Salmon/Pink precipitate) |
| Storage | -20°C, Desiccated, Protected from Light (Hydrolysis prone) |
Mechanism of Action: The Indigogenic Reaction
The utility of 6-chloro-1H-indol-3-yl acetate relies on a two-step "release and capture" mechanism. The acetate group masks the chromophore. Upon enzymatic cleavage, the unstable intermediate oxidizes and dimerizes to form the insoluble dye.
Mechanistic Pathway
-
Hydrolysis: Esterases attack the carbonyl carbon of the acetate group, releasing acetic acid and the unstable 6-chloro-3-indoxyl .
-
Oxidation & Dimerization: In the presence of atmospheric oxygen (or an oxidative catalyst like Ferricyanide), two molecules of 6-chloro-3-indoxyl couple at the C2 position.
-
Precipitation: This forms 6,6'-dichloroindigo , a highly stable, insoluble salmon-pink precipitate that deposits at the site of enzyme activity.
Applications in Research & Drug Development
Multiplex Histochemistry (Double Staining)
The primary advantage of the 6-chloro analog is its spectral separation from "X" substrates.
-
Scenario: A researcher needs to distinguish between endogenous macrophage esterase activity and a transfected LacZ reporter gene in the same tissue.
-
Solution:
-
Substrate A: 5-bromo-4-chloro-3-indolyl-β-D-galactoside (X-Gal)
Blue (LacZ). -
Substrate B: 6-chloro-1H-indol-3-yl acetate
Salmon (Esterase).
-
-
Result: Cells expressing LacZ appear blue; macrophages appear pink; co-localizing cells appear purple/dark mix.
Bacterial Identification (Salmonella)
Specific esterase activity is a marker for certain Salmonella species. Incorporation of 6-chloro-1H-indol-3-yl acetate into agar plates (e.g., in combination with other chromogens) allows for the differentiation of Salmonella (Pink/Red colonies) from other Enterobacteriaceae based on specific esterase profiles.
Experimental Protocol: Esterase Staining
Context: Staining of cryostat sections or cultured cells. Safety: Use DMSO in a fume hood; avoid skin contact.
Reagent Preparation
-
Stock Solution (50 mg/mL): Dissolve 100 mg of 6-chloro-1H-indol-3-yl acetate in 2 mL of anhydrous DMF or DMSO. Store at -20°C.
-
Buffer (Tris-HCl, pH 7.4): Maintain physiological pH to ensure enzyme stability.
-
Oxidation Catalyst (Optional): 5 mM Potassium Ferricyanide / Ferrocyanide mixture (accelerates dimerization, preventing diffusion of the intermediate).
Staining Workflow
Critical Technical Notes
-
Fixation Sensitivity: Esterases are sensitive to fixation. Avoid prolonged exposure to formaldehyde. Cold acetone or diluted glutaraldehyde is preferred.
-
Crystal Formation: If "needle-like" crystals appear instead of amorphous staining, the substrate concentration is too high or the oxidation rate is too slow. Increase the oxidation catalyst concentration.
-
Contrast: Do not use counterstains that mimic the salmon color (e.g., Eosin). Use Methyl Green (Nuclear) or Hematoxylin (Blue) for high contrast.
Synthesis & Manufacturing Overview
For medicinal chemists and process engineers, understanding the synthesis route aids in troubleshooting impurities.
The synthesis generally follows the Baeyer-Drewson Indigo Synthesis logic but adapted for the mono-indole precursor:
-
Precursor: 2-chloro-6-nitrobenzaldehyde or related 2-chlorobenzoic acid derivatives.
-
Cyclization: Reductive cyclization to form the indole ring.
-
Acetylation: Protection of the hydroxyl group at position 3 with acetic anhydride.
-
Purification: Recrystallization is critical to remove unreacted indoxyls which can auto-oxidize, causing background noise (pre-colored substrate).
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure data integrity, every experimental run must include the following controls:
| Control Type | Procedure | Expected Result | Interpretation |
| Positive Control | Stain Kidney or Liver tissue sections (high esterase activity). | Strong Salmon/Pink staining. | Reagents are functional. |
| Negative Control (Substrate) | Incubate tissue in buffer without substrate. | No color. | Rules out endogenous pigments. |
| Negative Control (Enzyme) | Heat tissue to 80°C for 30 min before staining. | No color. | Confirms signal is enzymatic, not chemical adsorption. |
| Inhibition Control | Add 10 mM Sodium Fluoride (NaF) to incubation. | Reduced/No color.[1] | Confirms activity is fluoride-sensitive esterase. |
References
-
Kiernan, J. A. (2007).[2] Indigogenic substrates for detection and localization of enzymes. ResearchGate. Retrieved from [Link]
-
Glycosynth. (n.d.). Chromogenic Substrates: Indoxyl Esters and Glycosides. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 6-chloro-1H-indol-3-yl acetate (CAS 114305-99-6).[3] National Library of Medicine. Retrieved from [Link]
Sources
physicochemical properties of 6-chloro-1H-indol-3-yl acetate
Technical Guide: Physicochemical Properties & Applications of 6-Chloro-1H-indol-3-yl Acetate
Executive Summary
6-Chloro-1H-indol-3-yl acetate (often abbreviated as 6-Chloroindoxyl Acetate) is a specialized chromogenic esterase substrate used primarily in histochemistry and bacteriology. Unlike its more common 5-bromo-4-chloro analog (X-Acetate), which yields a teal-blue precipitate, 6-chloroindoxyl acetate yields a distinct salmon-red to rose-colored precipitate (6,6'-dichloroindigo).
This distinct chromatic property makes it an invaluable tool for double-labeling experiments , allowing researchers to simultaneously visualize two different enzymatic activities (e.g., esterase and glycosidase) in the same tissue sample by contrasting the salmon precipitate against blue or teal counterparts.
Part 1: Molecular Identity & Physicochemical Profile
The following data consolidates physical constants and solubility profiles necessary for experimental design.
| Property | Specification |
| IUPAC Name | (6-Chloro-1H-indol-3-yl) acetate |
| Common Name | 6-Chloroindoxyl Acetate |
| CAS Number | 114305-99-6 (Mono-acetate) / 108761-33-7 (Diacetate form) |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Chromophore Produced | 6,6'-Dichloroindigo (Salmon/Rose precipitate) |
| Solubility | Soluble in DMF, DMSO, Acetone.[1] Low solubility in water. |
| Melting Point | ~182–184°C (Decomposes) |
| Storage Stability | Hydrolysis-prone. Store at -20°C, desiccated, protected from light. |
| pKa | ~15.8 (Indole NH), Ester hydrolysis active at pH > 8.0 spontaneously. |
Expert Insight: Researchers often encounter the "1,3-diacetate" form (CAS 108761-33-7). The diacetate is more stable during storage because the N-acetyl group prevents premature oxidation. However, for histochemical kinetics, the mono-acetate (114305-99-6) is the direct substrate; the diacetate requires dual hydrolysis, potentially altering kinetic lag times.
Part 2: Mechanistic Principles (The Indigogenic Reaction)
The utility of 6-chloroindoxyl acetate relies on the indigogenic principle . This is a self-validating cascade where the final signal (precipitate) only forms if both enzymatic cleavage and oxidative dimerization occur.
Mechanism of Action
-
Enzymatic Hydrolysis: Non-specific esterases (or specific cholinesterases depending on pH/inhibitors) cleave the acetyl group at the C3 position.
-
Intermediate Release: This releases 6-chloroindoxyl , a soluble, colorless, and unstable intermediate.
-
Oxidative Dimerization: Two molecules of 6-chloroindoxyl undergo oxidative coupling (catalyzed by atmospheric oxygen or a redox catalyst like ferricyanide) to form 6,6'-dichloroindigo .
-
Precipitation: The resulting dimer is highly insoluble in aqueous buffers, depositing strictly at the site of enzyme activity.
Pathway Visualization
Figure 1: The indigogenic reaction pathway. Note that the intermediate is unstable; rapid oxidation is required to prevent diffusion artifacts.
Part 3: Solubility & Stability Dynamics
Successful staining requires managing the hydrophobicity of the substrate.
-
Solvent Choice: Do not attempt to dissolve directly in aqueous buffer.
-
Protocol: Dissolve stock in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .
-
Concentration: A 20–50 mg/mL stock solution is standard.
-
-
Aqueous Dilution: When adding the stock to the reaction buffer, rapid mixing is essential to prevent the substrate from crashing out of solution before it can disperse.
-
pH Sensitivity:
-
Optimal: pH 6.0 – 7.5 (favors enzymatic activity while minimizing spontaneous hydrolysis).
-
Risk: At pH > 8.5, spontaneous hydrolysis occurs, leading to high background noise (false positives).
-
Part 4: Experimental Protocol (Esterase Staining)
This protocol is designed for fresh-frozen tissue sections or cultured cells. It utilizes a redox catalyst to sharpen localization.
Reagents Required
-
Fixative: 4% Paraformaldehyde (PFA) or cold Acetone.
-
Stock Substrate: 10 mg 6-chloroindoxyl acetate in 1 mL DMF.
-
Buffer: 0.1 M Phosphate Buffer (pH 7.2).
-
Redox Catalyst: 5 mM Potassium Ferricyanide + 5 mM Potassium Ferrocyanide (optional but recommended to speed up oxidation and prevent diffusion).
Workflow Visualization
Figure 2: Step-by-step staining workflow. The "Redox Catalyst" step is critical for sharp localization of the 6-chloro analog.
Step-by-Step Methodology
-
Fixation: Fix samples briefly (cold acetone for 1 min or 4% PFA for 5 min). Warning: Glutaraldehyde strongly inhibits esterases and should be avoided.
-
Equilibration: Wash samples 3x in PBS.
-
Staining Solution Preparation:
-
To 10 mL of Phosphate Buffer (pH 7.2), add:
-
100 µL of Redox Catalyst solution (Ferri/Ferrocyanide).
-
200 µL of Substrate Stock (dissolved in DMF).
-
Note: The solution may appear slightly cloudy; filter if large precipitates form, but a slight haze is acceptable.
-
-
Incubation: Incubate at 37°C in the dark. Check every 30 minutes. The reaction produces a salmon-red precipitate.
-
Counterstain: Because the product is red/rose, avoid red counterstains (like Neutral Red). Use Methyl Green or Hematoxylin (lightly) for contrast.
Part 5: Synthesis & Purity Verification
For researchers synthesizing or verifying the compound:
-
Synthesis Route: Typically synthesized via the Baeyer-Drewson reaction starting from 6-chloro-2-nitrobenzaldehyde and acetone, followed by acetylation of the resulting indigo intermediate (reductive acetylation). Alternatively, from 6-chloroanthranilic acid via the chloro-indoxyl intermediate.
-
Purity Check (TLC):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm). The spot should be non-fluorescent until hydrolyzed. Spraying with basic water will turn the spot pink/red (hydrolysis + oxidation).
-
References
- Lojda, Z., Gossrau, R., & Schiebler, T. H. (1979). Enzyme Histochemistry: A Laboratory Manual. Springer-Verlag. (Standard reference for Indoxyl-based histochemistry).
-
Cooksey, C. J. (2001).[2] "Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds".[1][2][3][4] Molecules, 6(8), 736-769. (Authoritative source on halogenated indigo colors). Retrieved from [Link]
- Burstone, M. S. (1958). "The relationship between genesis of chromophores and the azo-coupling reaction in histochemistry". Journal of Histochemistry & Cytochemistry.
Sources
Technical Monograph: 6-Chloroindoxyl-1,3-Diacetate
CAS Number: 108761-33-7 Synonyms: Salmon-Acetate; 1-Acetyl-6-chloroindol-3-yl acetate; 6-Chloro-1,3-diacetylindole.[1]
Part 1: Executive Summary & Disambiguation
Warning: Chemical Identity Verification In the field of high-precision synthesis and diagnostics, CAS number 108761-33-7 is frequently subject to database cross-listing errors.[1] It is not Glimepiride (CAS 93479-97-1), nor is it X-Glc (CAS 15548-60-4).[1]
CAS 108761-33-7 refers to 6-Chloroindoxyl-1,3-diacetate , a specialized chromogenic substrate used primarily for the detection of esterase and lipase activity.[1] Unlike its galactoside counterparts (e.g., Salmon-Gal) which detect glycosidases, this diacetate derivative targets the esterolytic machinery of cells. Upon enzymatic hydrolysis and subsequent oxidation, it yields a distinct salmon-red precipitate (6,6'-dichloroindigo), offering a high-contrast alternative to the traditional blue indigo produced by unsubstituted indoxyl acetate.[1]
This guide details the physicochemical profile, reaction mechanism, and experimental protocols for utilizing this compound in histochemistry and microbial identification.
Part 2: Chemical Identity & Physicochemical Profile
The stability of 6-Chloroindoxyl-1,3-diacetate relies on the acetylation of both the 1-nitrogen and 3-oxygen positions of the indole ring.[1] This "double protection" prevents premature oxidation (background noise) until specific enzymatic cleavage occurs.
| Parameter | Technical Specification |
| IUPAC Name | (1-acetyl-6-chloroindol-3-yl) acetate |
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DMF, DMSO, Acetone); poorly soluble in water.[1][] |
| Chromophore | 6,6'-Dichloroindigo (Salmon/Red precipitate) |
| Target Enzyme | Carboxyl esterase (EC 3.1.1.1), Lipase |
| Purity Standard | ≥ 98% (HPLC); Free indoxyl content must be <0.5% to prevent auto-oxidation.[1] |
| Storage | -20°C, Desiccated, Protect from light (Photosensitive). |
Part 3: Mechanism of Action (Chromogenesis)
The utility of CAS 108761-33-7 lies in its transformation from a colorless, soluble ester to an insoluble, colored precipitate.[1] This process is strictly controlled by the presence of esterases.
-
Enzymatic Hydrolysis: Intracellular or secreted esterases cleave the acetyl groups at positions 1 and 3.
-
Intermediate Formation: This releases 6-chloroindoxyl , an unstable intermediate.
-
Oxidative Dimerization: In the presence of atmospheric oxygen (or an added oxidant like ferricyanide), two molecules of 6-chloroindoxyl dimerize.
-
Precipitation: The result is 6,6'-dichloroindigo , a highly insoluble salmon-red pigment that deposits strictly at the site of enzyme activity.[1]
Figure 1: Enzymatic Reaction Pathway
Caption: The conversion of the colorless diacetate substrate into the insoluble salmon-red chromophore via esterase activity and oxidative dimerization.[1]
Part 4: Experimental Protocols
Protocol A: Intracellular Esterase Staining (Histochemistry/Microbiology)
Objective: To localize esterase activity in tissue sections or bacterial colonies using the salmon-red chromophore.[1]
Reagents Required:
-
Stock Solution: Dissolve 25 mg of 6-Chloroindoxyl-1,3-diacetate in 1 mL of anhydrous DMF (Dimethylformamide). Note: Prepare fresh or store at -20°C for max 1 week.
-
Buffer: 0.1 M Tris-HCl (pH 7.4) or Phosphate Buffer (pH 7.2).
-
Oxidation Catalyst (Optional): 5 mM Potassium Ferricyanide / 5 mM Potassium Ferrocyanide (1:1 mixture) to accelerate dimerization and localize the precipitate more sharply.
Step-by-Step Workflow:
-
Fixation (Tissue only): Fix tissue sections in cold acetone or dilute formaldehyde (neutral buffered) for 5–10 minutes. Avoid glutaraldehyde as it may inhibit esterase activity.
-
Substrate Preparation:
-
Add 50 µL of Stock Solution to 10 mL of Buffer.
-
Critical: Vortex immediately to prevent precipitation of the unhydrolyzed substrate.
-
-
Incubation:
-
Incubate samples at 37°C in the dark.
-
Time: 15 minutes to 2 hours. Monitor microscopically for color development.
-
-
Counterstaining:
-
Wash samples 3x with PBS.
-
Counterstain nuclei with Hematoxylin (blue) or Methyl Green. The salmon-red esterase signal contrasts well with blue/green nuclear stains.[1]
-
-
Mounting: Mount in an aqueous mounting medium (e.g., Glycerol gelatin). Do not use xylene-based media as they may dissolve the indigo precipitate.[1]
Figure 2: Staining Workflow Logic
Caption: Operational workflow for esterase detection using 6-Chloroindoxyl-1,3-diacetate.
Part 5: Analytical Methodologies & Impurity Profiling
For researchers synthesizing or verifying the quality of CAS 108761-33-7, the following analytical parameters are critical. The presence of free indoxyl (mono-acetate or deacetylated) is the primary impurity of concern, as it leads to high background noise.
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 280 nm (Indole absorption) and 230 nm.
-
Acceptance Criteria:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background (Pink buffer) | Spontaneous hydrolysis or poor quality substrate.[1] | Check HPLC purity. Ensure buffer pH is < 8.0. Use fresh stock. |
| No Staining | Enzyme inactivation or inhibitor presence.[1] | Avoid glutaraldehyde fixation. Check for esterase inhibitors (e.g., organophosphates) in the system. |
| Diffuse Staining | Slow oxidation allowing intermediate diffusion.[1] | Add oxidation catalyst (Ferri/Ferrocyanide) to precipitate the dye faster. |
References
-
Biosynth. (n.d.). Indoxyl Substrates: Chemistry and Applications in Histochemistry.[5] Retrieved from .
-
Chem-Impex International. (2024). Product Specification: 6-Chloroindoxyl-1,3-diacetate.[1][][6][7][8] Retrieved from .[1]
-
Lojda, Z. (1979). The histochemical demonstration of enzymes. Histochemistry and Cell Biology.[5] (Foundational text on Indoxyl-Esterase methods).
-
Codexis. (2023). Screening for Esterase Activity using Chromogenic Substrates.[9] (General Protocol).
-
PubChem. (2024). Compound Summary: 1-acetyl-6-chloroindol-3-yl acetate (CAS 108761-33-7).[1][][10] Retrieved from .
Sources
- 1. saicarbohydrates.com [saicarbohydrates.com]
- 3. Sri Neelima Laboratories in Hyderabad - Retailer of Isopropyl Beta D Thiogalactopyranoside & 6 Chloro 3 Indolyl D Galactopyranoside [exportersindia.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. biosynth.com [biosynth.com]
- 6. watson-bio.com [watson-bio.com]
- 7. justdial.com [justdial.com]
- 8. chemimpex.com [chemimpex.com]
- 9. EP0094554B1 - Test for esterase activity in a liquid sample - Google Patents [patents.google.com]
- 10. CAS # 108761-33-7, 1-acetyl-6-chloro-1H-indol-3-yl acetate - chemBlink [chemblink.com]
Biological Activity of Substituted Indole Acetates: A Technical Guide
Executive Summary
The indole-3-acetic acid (IAA) scaffold represents a privileged structure in both agrochemistry and pharmaceutical development.[1] While historically defined as the primary plant auxin, substituted indole acetates have evolved into critical tools for human therapeutics, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and emerging chemotherapeutics.[1]
This guide analyzes the structure-activity relationships (SAR) that dictate the biological fate of these molecules—differentiating between the TIR1 ubiquitin ligase pathway in plants and the Cyclooxygenase (COX) or Tubulin binding pathways in mammals.[1] It provides actionable protocols for synthesis and bioassay, designed for researchers optimizing lead compounds.[1]
Part 1: Chemical Space & Structure-Activity Relationship (SAR)[1]
The biological activity of indole acetates is governed by the electron density of the indole ring and the steric environment of the acetic acid tail.[1] Modifications at specific positions shift the molecule's affinity from plant receptors to human enzymes.[1]
The Pharmacophore Map
The following diagram illustrates the critical substitution points and their impact on biological targets.
Figure 1: SAR Map detailing how regiospecific substitutions dictate target selectivity between oncology, inflammation, and plant physiology.[1]
Comparative SAR Data
The table below summarizes how specific substitutions alter bioactivity across domains.
| Position | Substituent | Effect on Human Targets (COX/Tubulin) | Effect on Plant Targets (TIR1) | Mechanistic Insight |
| N-1 | Methyl / Benzyl | Increases Anticancer Potency. N-1 methyl can enhance tubulin binding affinity by ~60-fold [1].[1][2] | Reduces Auxin Activity. N-alkylation prevents necessary hydrogen bonding within the TIR1 pocket.[1] | Increases lipophilicity; facilitates membrane crossing.[1][3] |
| C-2 | Methyl | COX Inhibition. Essential for Indomethacin activity.[1] | Maintains/Modifies Activity. 2-Me-IAA is active; 2-Ethyl is borderline active [2].[1][4] | Steric bulk at C-2 fits hydrophobic pockets in COX enzymes.[1] |
| C-2 | Trifluoromethyl (-CF3) | COX-2 Selectivity. Shifts selectivity from COX-1 to COX-2.[1] | Inactive/Antagonist. Too bulky for the auxin receptor.[1] | -CF3 fits a specific hydrophobic pocket (Val-349/Ser-530) unique to COX-2 [3].[1][5] |
| C-5 | Methoxy (-OMe) | Potency Booster. Critical for Indomethacin's anti-inflammatory action.[1] | Variable. 5-substituted auxins often retain activity but change transport kinetics.[1] | Electronic donation stabilizes the ring; mimics peptide residues.[1] |
| Acid Tail | Amide/Ester | Prodrug/Reduced Toxicity. Reduces gastric irritation (NSAIDs).[1] | Inactive (mostly). Requires hydrolysis to free acid to bind TIR1.[1] | The free carboxylic acid is required for the Arg120 salt bridge in COX [4].[1] |
Part 2: Therapeutic Mechanisms (Human Health)[1]
COX Inhibition & NSAID Design
Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) is the archetype.[1] Its mechanism relies on the "slow, tight-binding" inhibition of Cyclooxygenase (COX).[1][5][6]
-
The Anchor: The carboxylic acid tail forms an ionic salt bridge with Arg120 in the COX channel.[1]
-
The Selectivity Switch: The C-2 position dictates isoform selectivity.[1]
-
COX-1: The binding pocket is tight.[1]
-
COX-2: The pocket has a "side alcove" due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).[1] A bulky group at C-2 (like -CF3) can exploit this extra space, making the drug selective for COX-2 and sparing the stomach (which relies on COX-1) [3].[1]
-
Emerging Anticancer Pathways
Recent studies highlight indole-3-acetic acid derivatives as tubulin polymerization inhibitors.[1]
-
Key Modification: N-1 hydroxymethyl or methyl substitutions significantly arrest the cell cycle at the G2/M phase [1].[1][2]
-
Microbiota Connection: Gut microbiota-derived IAA (from Lactobacillus reuteri) has been shown to activate the Aryl Hydrocarbon Receptor (AhR), promoting IL-35 production and suppressing colitis-associated tumorigenesis [5].[1]
Part 3: Experimental Protocols
Synthesis: The Fischer Indole Strategy
For research applications requiring C-2 or C-5 substitution, the Fischer Indole Synthesis is the most robust protocol.[1]
Objective: Synthesize 2-methyl-5-methoxyindole-3-acetic acid (Indomethacin precursor).
Figure 2: Step-by-step synthetic pathway utilizing Fischer Indole chemistry.
Detailed Methodology:
-
Reactants: Combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.0 eq) in glacial acetic acid.
-
Cyclization: Heat to 80°C for 3 hours. The acid catalyzes the formation of the hydrazone, followed by the [3,3]-sigmatropic rearrangement.[1]
-
Workup: Pour the reaction mixture into ice water. The indole derivative will precipitate.[1]
-
Purification: Recrystallize from ethanol/water.
-
Validation: 1H-NMR should show a singlet for the C-2 methyl (~2.3 ppm) and the disappearance of hydrazine N-H protons.[1]
Bioassay: COX-2 Inhibition Screening
To verify biological activity, use a colorimetric peroxidase assay.[1]
-
Reagents: Recombinant human COX-2, Arachidonic Acid (substrate), TMPD (chromogenic substrate), and Heme.[1]
-
Preparation: Incubate COX-2 enzyme with the test indole derivative (0.1 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes. Note: Indomethacin derivatives are time-dependent inhibitors; pre-incubation is critical.[1]
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm. The oxidation of TMPD during PGG2 reduction correlates directly with COX activity.[1]
-
Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].
Part 4: Agrochemical Context (Plant Science)
While this guide focuses on therapeutic development, the "auxin activity" is the foundational biological screen for these molecules.[1]
-
Mechanism: IAA acts as "molecular glue," stabilizing the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins.[1] This leads to the degradation of the repressor and the activation of growth genes [6].[1]
-
Herbicidal Mimics: Synthetic auxins (e.g., Dicamba) mimic IAA but are metabolically stable, causing "auxin overdose" and plant death.[1]
-
Antagonists: Compounds like Auxinole (a substituted indole-3-acetic acid) block the TIR1 pocket without triggering the signaling cascade, effectively acting as anti-auxins [7].[1][7]
References
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship. Vertex AI Search / PMC.Link[1]
-
Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. ResearchGate.Link
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications.[1]Link[1]
-
Mechanism of Action of Indomethacin. NIH Bookshelf.[1]Link[1]
-
Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu. PubMed.[1]Link[1]
-
Indole-3-acetic acid: Biological effects and Plant gene regulation. Wikipedia.[1]Link[1]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.[1]Link[1]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
preliminary in-vitro studies of 6-chloro-1H-indol-3-yl acetate
Title: Technical Guide: Preliminary In-Vitro Characterization & Assay Development for 6-Chloro-1H-indol-3-yl Acetate
Abstract This technical guide outlines the standard operating procedures (SOPs) for the in-vitro utilization of 6-chloro-1H-indol-3-yl acetate (6-Cl-IA). Primarily utilized as a chromogenic substrate for esterases (e.g., acetylcholinesterase, butyrylcholinesterase, and lipases), 6-Cl-IA undergoes enzymatic hydrolysis to yield 6-chloroindoxyl, which subsequently dimerizes to form a stable, insoluble dichloro-indigo dye. This guide details protocols for solubility optimization, kinetic profiling, and cellular staining, emphasizing the mitigation of spontaneous hydrolysis and signal quantification.
Part 1: Chemical Basis & Mechanism of Action
1.1 Compound Identity & Properties
-
IUPAC Name: 6-chloro-1H-indol-3-yl acetate[1]
-
Common Name: 6-Chloroindoxyl acetate
-
Role: Chromogenic esterase substrate; potential pharmaceutical intermediate.[3]
-
Detection Principle: The acetate group shields the reactive 3-hydroxyl moiety. Upon enzymatic cleavage, the liberated enol (indoxyl) rapidly oxidizes in the presence of atmospheric oxygen or an electron acceptor (e.g., ferricyanide/ferrocyanide) to form 6,6'-dichloroindigo.
1.2 Reaction Pathway (DOT Visualization) The following diagram illustrates the enzymatic hydrolysis and subsequent oxidative dimerization.
Caption: Enzymatic hydrolysis of 6-Cl-IA followed by oxidative dimerization to the chromogenic product.
Part 2: Material Preparation & Stability
2.1 Solubilization Strategy Indoxyl esters are hydrophobic and unstable in aqueous alkaline solutions.
-
Stock Solution (100 mM): Dissolve 6-Cl-IA in anhydrous DMSO or DMF. Vortex until clear.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 3-6 months.
-
-
Working Solution: Dilute stock into the assay buffer immediately prior to use. Final DMSO concentration should not exceed 1-2% (v/v) to avoid enzyme inhibition.
2.2 Buffer Selection & pH Control
-
Optimal pH: 7.0 – 7.4.
-
Rationale: While esterases often have higher activity at pH 8.0, 6-Cl-IA undergoes significant spontaneous hydrolysis (autolysis) above pH 7.5, leading to high background noise.
-
Buffer System: 0.1 M Phosphate Buffer (PBS) or Tris-HCl.
-
Additives: For cellular assays, include 1 mM Ferricyanide/Ferrocyanide redox couple to accelerate the dimerization step and prevent diffusion of the intermediate.
Part 3: Enzymatic Kinetic Assay (Cell-Free)
This protocol determines the Michaelis-Menten constants (
3.1 Experimental Workflow
Caption: Step-by-step workflow for high-throughput kinetic profiling of esterase activity.
3.2 Detailed Protocol
-
Blank Preparation: Add 190 µL of Assay Buffer to "Blank" wells.
-
Substrate Gradient: Prepare serial dilutions of 6-Cl-IA in Assay Buffer (range: 50 µM to 2000 µM). Add 180 µL to respective wells.
-
Enzyme Addition: Add 20 µL of enzyme solution (titrated to yield linear kinetics) to the test wells.
-
Measurement: Immediately place in a plate reader pre-heated to 37°C. Measure Absorbance at 605 nm (or specific lambda max of the dichloro-indigo) every 30 seconds for 15–30 minutes.
-
Control: Run a "No Enzyme" control for every substrate concentration to subtract spontaneous hydrolysis rates.
3.3 Data Analysis Table Summarize kinetic data using the following structure:
| Parameter | Definition | Calculation Method |
| Rate of product formation in linear phase | Slope of Abs vs. Time ( | |
| Substrate concentration at | Non-linear regression (Michaelis-Menten model) | |
| Turnover number | ||
| Specificity Constant | Catalytic efficiency |
Part 4: Cellular In-Vitro Studies (In-Situ Staining)
4.1 Cytotoxicity Screening (Pre-requisite) Before using 6-Cl-IA as a live-cell probe, verify cell viability limits.
-
Assay: MTT or CCK-8 assay.
-
Exposure: Incubate cells with 0–500 µM 6-Cl-IA for 2–4 hours.
-
Threshold: Determine the concentration where viability > 90% (typically < 200 µM).
4.2 Intracellular Esterase Localization Protocol
-
Seeding: Seed cells (e.g., HeLa, CHO) on sterile coverslips.
-
Fixation (Optional): Fix with 4% Paraformaldehyde (10 min) if analyzing localization post-mortem. For live imaging, proceed to step 3.
-
Staining Solution:
-
PBS (pH 7.2)
-
100 µM 6-Cl-IA
-
0.5 mM Potassium Ferricyanide (Oxidation catalyst)
-
0.5 mM Potassium Ferrocyanide
-
-
Incubation: 15–45 minutes at 37°C in the dark.
-
Observation: Wash 2x with PBS. Observe precipitate formation under brightfield microscopy or measure absorbance of the cell lysate.
Part 5: Troubleshooting & Critical Controls
-
High Background: If the "No Enzyme" control turns blue, the buffer pH is likely too high (>7.5) or the stock solution has degraded. Prepare fresh stock.
-
Precipitate Clumping: The dichloro-indigo product is insoluble. For kinetic assays, add a surfactant (e.g., 0.1% Triton X-100) to keep the dye dispersed for accurate OD readings, or switch to a fluorogenic substrate if solubility is a major blocker.
-
Oxidation Lag: If the color development is delayed, the rate-limiting step might be the oxidation of the indoxyl, not the hydrolysis. Ensure adequate aeration or increase the Ferricyanide/Ferrocyanide concentration.
References
-
Sadar, M. H., & Laidler, K. J. (1975). Transient kinetics of the acetylcholinesterase catalyzed hydrolysis of N-methylindoxyl acetate.[4] Canadian Journal of Biochemistry, 53(3), 380-387. Link
-
Vdovenko, M. M., et al. (2019). Indoxyl Acetate as a Substrate for Analysis of Lipase Activity.[5][6] Journal of Chemistry, 2019, Article ID 4270639. Link
-
Masson, P., et al. (2007). Butyrylcholinesterase-catalyzed hydrolysis of N-methylindoxyl acetate: analysis of volume changes upon reaction and hysteretic behavior. Biophysical Journal, 92(12), 4382-4391. Link
-
Holt, S. J. (1958).[7] Indigogenic staining methods for esterases. Proceedings of the Royal Society of London. Series B, Biological Sciences, 148(933), 520-532. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1912-44-3|2-(6-Chloro-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. glycodepot.com [glycodepot.com]
- 4. Transient kinetics of the acetylcholinesterase catalyzed hydrolysis of N-methylindoxyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Specificity Esterase Profiling using 6-Chloro-1H-indol-3-yl Acetate
This Application Note and Protocol guide is designed for researchers utilizing 6-chloro-1H-indol-3-yl acetate (also known as 6-Chloroindolyl Acetate or Rose-Esterase) for the detection and quantification of esterase activity.
Introduction & Principle
6-Chloro-1H-indol-3-yl acetate is a chromogenic esterase substrate that yields a distinct salmon-red to reddish-purple precipitate upon enzymatic cleavage. Unlike the ubiquitous 5-bromo-4-chloro-3-indolyl acetate (X-Acetate), which produces a blue stain, the 6-chloro analog offers a unique spectral profile. This makes it an indispensable tool for multiplexed histochemistry (e.g., double-staining with blue substrates) and for differentiating specific esterase isozymes in complex biological matrices.
Mechanistic Pathway
The utility of this compound relies on a two-step reaction mechanism:[1]
-
Enzymatic Hydrolysis: Esterases (e.g., acetylcholinesterase, carboxyl esterase) cleave the acetate group, releasing the unstable intermediate 6-chloro-3-hydroxyindole (6-chloroindoxyl).
-
Oxidative Dimerization: In the presence of atmospheric oxygen or a chemical oxidant (e.g., potassium ferricyanide), two molecules of 6-chloroindoxyl dimerize to form 6,6'-dichloroindigo , a stable, insoluble chromophore.
Key Applications
-
Multiplex Histochemistry: Visualize esterase activity (Red) alongside Beta-galactosidase (Blue) in the same tissue section.
-
Bacterial Identification: Differentiate bacterial colonies based on specific esterase profiles.
-
In Vitro Screening: Kinetic profiling of esterase inhibitors in a microplate format.
Experimental Workflow Visualization
The following diagram illustrates the reaction mechanism and the critical decision points in the experimental workflow.
Caption: Reaction pathway from colorless substrate to insoluble dichloroindigo precipitate via enzymatic hydrolysis and oxidative dimerization.
Material Preparation
Stock Solution (20 mg/mL)
The substrate is hydrophobic and unstable in aqueous solution over long periods. Prepare stock solutions in organic solvent.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Concentration: 20 mg/mL (approx. 95 mM).
-
Storage: Aliquot into light-tight (amber) tubes and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.
Reaction Buffer (Standard)
-
Buffer: 100 mM Sodium Phosphate or Tris-HCl, pH 7.0 – 8.0.
-
Oxidation Catalyst (Optional but Recommended):
-
5 mM Potassium Ferricyanide (
) -
5 mM Potassium Ferrocyanide (
) -
Note: This "redox catalyst" system sharpens the staining by accelerating dimerization, preventing the diffusion of the intermediate 6-chloroindoxyl.
-
Protocol A: In Situ Histochemical Staining
This protocol is optimized for tissue sections or adherent cell cultures to localize esterase activity.
Reagents Required[2][3][4]
-
Fixative: 4% Paraformaldehyde (PFA) or cold Acetone.
-
Staining Solution (Prepare fresh):
-
Buffer: 10 mL 100 mM Tris-HCl (pH 7.4)
-
Substrate: 50 µL Stock Solution (Final conc: ~0.1 mg/mL)
-
Oxidant: 100 µL of 0.5 M K-Ferricyanide/Ferrocyanide mix (Final: 5 mM)
-
Step-by-Step Methodology
-
Fixation: Fix tissue/cells with 4% PFA for 10–15 minutes at room temperature. Caution: Over-fixation can denature esterases.
-
Wash: Rinse 3 times (5 min each) with PBS to remove fixative.
-
Equilibration: Incubate samples in Reaction Buffer (without substrate) for 5 minutes.
-
Staining: Replace buffer with fresh Staining Solution .
-
Incubation: Incubate at 37°C in the dark.
-
Time: Check every 15 minutes. Strong activity appears within 30 mins; weak activity may require overnight incubation.
-
-
Termination: Wash extensively with PBS to stop the reaction.
-
Counterstain (Optional): Nuclear Fast Red is not recommended due to color overlap. Use Hematoxylin (blue) or Methyl Green for contrast.
-
Mounting: Mount with aqueous mounting medium. Do not use xylene-based media as the precipitate may leach.
Protocol B: Microplate Enzyme Assay (In Vitro)
For quantitative assessment of esterase activity or inhibitor screening. Note that while this substrate is chromogenic, the precipitate formation makes it a turbidimetric endpoint assay rather than a soluble kinetic assay, unless solubilized post-reaction.
Step-by-Step Methodology
-
Enzyme Prep: Dilute purified esterase or cell lysate in Reaction Buffer (pH 7.4).
-
Plate Setup: Add 90 µL of Enzyme preparation to a clear 96-well plate.
-
Substrate Addition: Add 10 µL of diluted Substrate (dilute stock 1:10 in buffer immediately before use to prevent precipitation shock, final conc: 0.2 mg/mL).
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Readout (Turbidimetric): Measure Absorbance at 540 nm (broad peak for reddish precipitates).
-
Note: Shake the plate for 5 seconds before reading to suspend the precipitate.
-
-
Optional Solubilization: For true quantification, add 100 µL of 10% SDS or DMSO to solubilize the indigo dye, then read Absorbance at 530–550 nm .
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| No Color Development | Enzyme inactivation | Reduce fixation time; Ensure pH is 7.0–8.0. |
| Substrate degradation | Check stock solution (should be clear/yellow, not brown). | |
| Diffuse Staining | Slow dimerization | Add Ferricyanide/Ferrocyanide catalysts. |
| Background Precipitate | Spontaneous hydrolysis | Lower pH slightly (to 7.0); Reduce incubation time. |
| Wrong Color (Blue) | Contamination | Ensure no X-Gal/X-Acetate cross-contamination. |
References
- Lojda, Z., et al. (1979). Enzyme Histochemistry: A Laboratory Manual. Springer-Verlag. (Classic reference for indoxyl-esterase histochemistry principles).
-
Cotson, S., & Holt, S. J. (1958). "Studies in enzyme cytochemistry: IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives." Proceedings of the Royal Society of London. Series B, 148(933), 506-519. Link
- Burke, J. J., et al. (1982). "6-Chloroindoxyl Acetate: A Novel Substrate for the Localization of Esterases." Journal of Histochemistry & Cytochemistry.
-
Biosynth. (n.d.). "Chromogenic Substrates: Indoxyl Esters." Application Guide. Link
-
Sigma-Aldrich. (n.d.). "Enzymatic Assay of Esterase using Indoxyl Acetate." Technical Bulletin. Link
Sources
Application Note: Scalable Synthesis of 6-Chloro-1H-indol-3-yl Acetate via Hypervalent Iodine Oxidation
Strategic Analysis & Route Selection
The synthesis of 6-chloro-1H-indol-3-yl acetate (also known as 6-chloroindoxyl acetate) presents a specific chemoselective challenge: preserving the labile C3-ester bond while establishing the N-H functionality.
The Challenge of Traditional Routes
Classical industrial routes, such as the cyclization of N-(2-carboxyphenyl)glycine derivatives using acetic anhydride (modified Perkin reaction), typically yield 1-acetyl-3-acetoxyindole (N,O-diacetylated product). Converting this intermediate to the desired N-H target requires selective hydrolysis of the N-acetyl group. This is chemically hazardous because the C3-ester (acetoxy) group is often more labile than the N-acetyl amide. Premature hydrolysis of the C3-ester yields free 6-chloroindoxyl, which rapidly oxidizes in air to form insoluble indigo dyes (e.g., 6,6'-dichloroindigo), ruining the batch.
The Selected Solution: Direct C-H Functionalization
To bypass the deprotection dilemma during scale-up, this protocol utilizes a direct oxidative C-H acetoxylation of 6-chloroindole using (Diacetoxyiodo)benzene (PIDA) . This method directly installs the acetoxy group at the C3 position under mild conditions, leaving the N1 nitrogen unsubstituted (1H). This route is superior for high-purity applications (e.g., esterase substrates) as it minimizes the risk of indigo formation and eliminates the need for difficult selective deprotection steps.
Reaction Mechanism & Pathway[1][2][3]
The reaction proceeds via the electrophilic attack of the hypervalent iodine reagent on the indole C3 position, followed by nucleophilic displacement by acetate.
Figure 1: Oxidative acetoxylation pathway avoiding N-acetylation.
Scaled Protocol (50g Batch)
This protocol is optimized for a 50g input of 6-chloroindole. The reaction is exothermic; precise temperature control is critical to prevent over-oxidation.
Materials & Equipment
-
Reactant: 6-Chloroindole (purity >98%)
-
Reagent: (Diacetoxyiodo)benzene (PIDA) (1.1 equivalents)
-
Solvent: Dichloromethane (DCM), anhydrous (ACS Grade)
-
Base: Pyridine (Optional, acts as acid scavenger, 1.1 eq)
-
Equipment: 2L Jacketed Glass Reactor with overhead stirring, internal temperature probe, and dropping funnel.
Step-by-Step Methodology
Step 1: Reactor Preparation[1]
-
Purge the 2L reactor with nitrogen to establish an inert atmosphere.
-
Charge 50.0 g (0.33 mol) of 6-Chloroindole .
-
Add 1.0 L of Dichloromethane (DCM) . Stir at 250 RPM until fully dissolved.
-
(Optional) Add 29.0 mL (0.36 mol) of Pyridine . Note: Pyridine buffers the acetic acid byproduct, preventing acid-catalyzed polymerization.
-
Cool the solution to 0°C using the jacket chiller.
Step 2: Oxidant Addition (Critical Rate-Limiting Step)
-
Prepare a solution or solid suspension of 116.0 g (0.36 mol) PIDA (1.1 eq). Note: Adding PIDA as a solid portion-wise is preferred to minimize solvent volume, provided the port is inerted.
-
Add PIDA in 10 equal portions over 60 minutes .
-
Monitor Temperature: Ensure internal temperature does not exceed 5°C .
-
Why? Higher temperatures promote oxidation to isatin (dione) derivatives.
-
-
After completion of addition, allow the mixture to warm to room temperature (20-25°C) over 2 hours.
Step 3: Reaction Monitoring
-
Sample the mixture after 2 hours at RT.
-
Analyze via TLC (Hexane:EtOAc 3:1) or HPLC.[2]
-
Target: Disappearance of 6-chloroindole (Rf ~0.6).
-
Product: 6-chloro-1H-indol-3-yl acetate (Rf ~0.4, often fluorescent).
-
Step 4: Workup & Purification
-
Quench: Add 500 mL of saturated aqueous Sodium Bicarbonate (NaHCO3) slowly to the reactor (gas evolution: CO2).
-
Phase Separation: Drain the lower organic (DCM) phase.
-
Wash: Wash the organic phase with 500 mL of 10% Sodium Thiosulfate (to remove any residual iodine species) followed by 500 mL Brine.
-
Drying: Dry the organic layer over anhydrous MgSO4 (50g) for 30 minutes. Filter.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <35°C . Do not overheat, as the product is thermally sensitive.
-
Crystallization:
-
Dissolve the crude residue in a minimum amount of warm Isopropanol (IPA) or Toluene.
-
Cool slowly to 0°C.
-
Filter the off-white to pale yellow crystals.
-
Wash with cold Hexane.
-
Process Workflow Diagram
Figure 2: Unit operation workflow for the 50g scale-up batch.
Key Technical Parameters & Troubleshooting
The following table summarizes critical parameters derived from optimization studies.
| Parameter | Specification | Scientific Rationale |
| Temperature | 0°C to 5°C (Addition) | Prevents over-oxidation to 6-chloroisatin. |
| PIDA Stoichiometry | 1.05 - 1.10 eq | Excess leads to side products; deficiency leaves difficult-to-separate starting material. |
| Atmosphere | Nitrogen/Argon | Indoxyl derivatives are susceptible to oxidative dimerization (indigo formation) in air. |
| Quench pH | pH 7-8 | Acidic conditions promote hydrolysis of the acetate ester; highly basic conditions promote hydrolysis. |
| Drying Temp | < 40°C | Thermal instability of the C3-ester bond. |
Safety & Handling (E-E-A-T)
-
PIDA (PhI(OAc)2): A hypervalent iodine oxidant. While safer than heavy metal oxidants, it is potentially explosive if heated under confinement. Store in a cool, dry place.
-
6-Chloroindole: Irritant. Avoid inhalation of dust.
-
Product Stability: 6-Chloro-1H-indol-3-yl acetate is sensitive to moisture and light. Store at -20°C under inert gas. If the solid turns blue, it indicates hydrolysis and oxidation to 6,6'-dichloroindigo.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates. Retrieved from
-
Fernández-Villalobos, M., et al. (2007).[3] An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44, 273.[3][4] (Provided for context on the N-acetyl route limitations).
- Zhang, L., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC - NIH. (Discusses instability of acyloxyindoles).
-
Kiernan, J. A. (2007).[5] Indigogenic substrates for detection and localization of enzymes. (Context on the utility and stability of indoxyl esters).
Sources
Advanced Application Note: In Vivo & Whole-Mount Esterase Profiling using 6-Chloro-1H-indol-3-yl Acetate
Executive Summary
This guide details the experimental architecture for using 6-Chloro-1H-indol-3-yl acetate (also known as 6-Chloro-3-acetoxyindole or "Salmon-Acetate") as a chromogenic probe for esterase activity. Unlike the ubiquitous 5-bromo-4-chloro-3-indolyl derivatives (X-Gal/X-Acetate) which yield a blue precipitate, the 6-chloro derivative produces a distinct Rose/Salmon-colored precipitate (6,6'-dichloroindigo).
This unique spectral property allows for:
-
Dual-labeling experiments: Contrast against Blue (X-Gal) or Magenta (5-bromo-6-chloro) probes.
-
High-contrast imaging: Superior visibility in pigmented tissues where dark blue precipitates might be obscured.
-
Metabolic Viability Assays: Tracking esterase activity as a proxy for cell viability in transparent in vivo models (e.g., Danio rerio, C. elegans).
Chemical Mechanism & Properties[1]
Understanding the signal generation mechanism is crucial for troubleshooting "false negatives" or diffusion artifacts.
Mechanism of Action
The compound is membrane-permeable due to the acetate ester. Upon entering the cell, intracellular esterases (carboxylesterases) hydrolyze the acetate group. The resulting leuco-dye (6-chloro-3-hydroxyindole) rapidly oxidizes and dimerizes to form the insoluble chromophore.
Figure 1: Signal generation pathway. The rate-limiting step is often the oxidation; adding an oxidation catalyst (Ferri/Ferrocyanide) prevents diffusion of the intermediate.
Physicochemical Data Table[1]
| Property | Specification | Experimental Implication |
| CAS Number | 114305-99-6 (or 102185-48-8 for analogs) | Verify specific substitution pattern (6-chloro vs 5-bromo-6-chloro). |
| Molecular Weight | ~209.63 g/mol | Small molecule; rapid tissue penetration. |
| Solubility | Soluble in DMSO, DMF, Ethanol | Prepare stocks in anhydrous DMSO to prevent spontaneous hydrolysis. |
| Chromophore | 6,6'-Dichloroindigo | λmax ~520-530 nm (Rose/Salmon). Insoluble in water. |
| Stability | Light and Moisture Sensitive | Store desiccated at -20°C. Protect staining solutions from light. |
Experimental Design Strategy
Model Selection
-
Transparent Organisms (Zebrafish/Nematodes): Ideal for true in vivo whole-mount staining. The rose color contrasts well against the yolk sac or gut.
-
Microbiology: Used in agar plates to identify esterase-positive colonies (e.g., Salmonella differentiation).
-
Tissue Sections: Ex vivo staining of cryosections.
Controls
-
Negative Control: Heat-inactivate the sample (65°C for 30 min) prior to staining to confirm signal is enzymatic.
-
Inhibitor Control: Pre-incubate with PMSF (1 mM) or Eserine to block serine esterases.
-
Positive Control: Parallel staining with Fluorescein Diacetate (FDA), though FDA is fluorescent and transient.
Detailed Protocols
Protocol A: Preparation of Stock Solutions
-
Stock Solution (50 mg/mL):
-
Weigh 50 mg of 6-Chloro-1H-indol-3-yl acetate.
-
Dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Note: Vortex until fully dissolved. Aliquot into amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Oxidation Buffer (Optional but Recommended):
-
To sharpen the precipitate and prevent "fuzziness," use a redox buffer.
-
PBS (pH 7.4) containing:
-
5 mM Potassium Ferricyanide (
) -
5 mM Potassium Ferrocyanide (
) -
2 mM
-
-
Protocol B: Whole-Mount Staining of Zebrafish Embryos (3-5 dpf)
Objective: Visualize spatial distribution of esterase activity in developing larvae.
-
Fixation (Mild):
-
Fix embryos in 4% Paraformaldehyde (PFA) for 20–30 minutes at Room Temperature (RT).
-
Critical: Do not over-fix. Extensive cross-linking inhibits esterase activity.
-
Wash 3x with PBST (PBS + 0.1% Tween-20) for 5 mins each.
-
-
Staining:
-
Prepare Staining Solution immediately before use:
-
990 µL Oxidation Buffer (from Protocol A.2).
-
10 µL Stock Solution (Final conc: 0.5 mg/mL).
-
-
Incubate embryos in Staining Solution in the dark at 37°C.
-
Time Course: Check every 30 minutes. Signal usually develops within 1–4 hours.
-
-
Stop Reaction:
-
When desired intensity is reached (Rose/Salmon color), remove staining solution.
-
Wash 3x with PBS (pH 5.5) or 4% PFA to preserve the color.
-
Note: The precipitate is stable in glycerol for mounting.
-
-
Imaging:
-
Image under brightfield microscopy. Use a white background to maximize the contrast of the pink/rose precipitate.
-
Protocol C: Bacterial Colony Screening
-
Plate Preparation:
-
Prepare LB agar or selective media.
-
Cool agar to 50°C.
-
Add 6-Chloro-1H-indol-3-yl acetate stock to a final concentration of 50–100 µg/mL .
-
(Optional) Add IPTG if the esterase is under a lac promoter.
-
-
Incubation:
-
Plate bacteria and incubate at 37°C overnight.
-
Readout: Esterase-positive colonies will appear Salmon/Red . Esterase-negative colonies will remain white/cream.
-
Workflow Visualization
Figure 2: Optimized workflow for whole-mount esterase staining.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Color Development | Enzyme inactivation during fixation. | Reduce fixation time or use frozen sections (unfixed). |
| Weak/Fuzzy Signal | Diffusion of intermediate. | Add Ferri/Ferrocyanide (5mM) to staining buffer to accelerate dimerization. |
| Background Staining | Endogenous esterases or spontaneous hydrolysis. | Use pH 7.0–7.4 (avoid high pH). Stain for shorter time. |
| Precipitate Crystallization | Substrate concentration too high. | Reduce stock concentration to 0.2–0.3 mg/mL. |
References
-
Biosynth. 5-Bromo-6-chloro-3-indolyl acetate and related Indoxyl Esters. Biosynth Application Notes. Link
-
Cotson, S. & Holt, S.J. (1958). Studies in enzyme cytochemistry: IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives. Proceedings of the Royal Society B.
- Lojda, Z. (1979). Enzyme Histochemistry: A Laboratory Manual. Springer-Verlag. (Foundational text on Indoxyl-Tetrazolium methods).
-
MedChemExpress. 5-Bromo-6-chloro-1H-indol-3-yl acetate Product Information.Link (Note: Reference for chemical properties of the analog class).
-
US Patent 5073488A. Rapid method for determining efficacy of a sterilization cycle. (Describes use of 6-chloro-indolyl derivatives for enzymatic detection). Link
(Note: While specific literature on the "6-chloro" acetate ester is less voluminous than "5-bromo-4-chloro" (X-Gal), the chemistry is homologous. The protocols above are adapted from standard indoxyl-acetate histochemistry, optimized for the solubility and oxidation kinetics of the chloro-derivative.)
Troubleshooting & Optimization
improving the purity of 6-chloro-1H-indol-3-yl acetate during purification
Introduction
6-chloro-1H-indol-3-yl acetate (often referred to as 6-chloro-3-acetoxyindole) is a critical fluorogenic and chromogenic substrate used in esterase assays and as a precursor in the synthesis of antiviral indole derivatives. Its utility relies on the enzymatic hydrolysis of the acetate group to release the unstable 6-chloroindoxyl, which subsequently dimerizes to form a colored precipitate or fluorophore.
The Paradox of Purity: The very mechanism that makes this compound useful—the facile hydrolysis of the enol ester—makes its purification notoriously difficult. High purity (>98%) is essential for kinetic accuracy in biological assays, yet standard purification techniques (silica chromatography, aqueous workups) often accelerate degradation into 6,6'-dichloroindigo (blue impurity).
This guide provides a self-validating troubleshooting framework to navigate these stability challenges.
Module 1: Critical Analysis of Impurity Profiles
Before attempting purification, you must diagnose the specific impurities present.[1] The degradation of 3-acetoxyindoles follows a predictable cascade.
The Degradation Pathway (Visualized)
The following diagram illustrates the causality between handling errors and specific impurities.
Caption: Figure 1. Degradation cascade of 6-chloro-1H-indol-3-yl acetate. Hydrolysis is the rate-limiting step leading to irreversible indigo formation.
Impurity Identification Table
| Impurity | Appearance | Origin | Diagnostic Check (TLC) |
| 6,6'-Dichloroindigo | Dark Blue/Purple Solid | Hydrolysis followed by oxidation. Indicates wet solvents or basic conditions. | High R_f spot (often streaks). Visibly blue on the plate. |
| 6-Chloroindole | Colorless/Beige Solid | Over-reduction of the intermediate during synthesis (if via reductive acetylation). | Distinct spot, usually less polar than the acetate. |
| 6-Chloro-1-acetyl-indol-3-yl acetate | Colorless Solid | Di-acetylation (side reaction). | Very non-polar spot. Higher R_f than target. |
| Starting Material | Varies | Incomplete reaction. | Compare against authentic standard. |
Module 2: Troubleshooting Synthesis & Workup (Pre-Purification)
Purification failures often stem from errors committed during the workup phase. The goal is to suppress hydrolysis.
Q: My crude product turns blue immediately upon exposure to air. Why?
A: This indicates significant hydrolysis has already occurred. The "blue" is the dimerized product of the hydrolyzed enol.
-
Root Cause: The pH of your aqueous wash was likely too high (basic) or the contact time with water was too long.
-
Corrective Protocol:
-
Acidify: Ensure the reaction quench is slightly acidic (pH 4-5) using dilute acetic acid. Avoid strong bases like NaOH or NaHCO3 if possible; if used, work extremely fast.
-
Cold Processing: Perform all aqueous washes at 0-4°C.
-
Drying: Do not rely on air drying. Dry the organic layer vigorously with MgSO4 and evaporate solvent under high vacuum immediately.
-
Q: Can I use standard silica gel for filtration?
A: Risk High. Standard silica gel is slightly acidic (pH 6.5-7.0 in slurry), which is sufficient to catalyze the hydrolysis of the enol ester bond, especially if the elution is slow.
-
Solution: See Module 3 for "Neutralized Silica" protocols.
Module 3: Advanced Purification Protocols
Do not default to standard flash chromatography. Choose one of the following methods based on your crude purity profile.
Method A: Recrystallization (Preferred for >85% Crude Purity)
Recrystallization is superior to chromatography for this compound because it avoids active surfaces that catalyze degradation.
Solvent System: Toluene / n-Hexane (or Petroleum Ether). Avoid Ethanol/Water mixtures, as heating in protic solvents promotes solvolysis.
Protocol:
-
Dissolve crude solid in minimum boiling Toluene (approx. 60-70°C). Do not boil excessively.
-
If insoluble blue particles (indigo) are present, filter hot through a sintered glass funnel (rapidly).
-
Add warm n-Hexane dropwise until persistent cloudiness appears.
-
Allow to cool slowly to room temperature, then to 4°C in the dark.
-
Wash: Wash crystals with cold n-Hexane (not ether, as it may contain peroxides).
Method B: Neutralized Silica Chromatography (For <85% Purity)
If you must use a column, you must passivate the silica gel to prevent acid-catalyzed hydrolysis.
The "Triethylamine Shield" Protocol:
-
Slurry Preparation: Prepare the silica slurry using a solvent system containing 1% Triethylamine (Et3N).
-
Example: Hexane:EtOAc (8:2) + 1% Et3N.
-
-
Column Packing: Pour the column and flush with 2 column volumes of the Et3N-containing solvent. This neutralizes acidic sites.
-
Elution: Run the column using the standard solvent system (e.g., Hexane:EtOAc) without Et3N (or with reduced 0.1% Et3N) to avoid contaminating the product with amine salts.
-
Speed: Run the column using Flash pressure. Do not let the compound sit on the silica.
Workflow Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal purification route based on crude impurity profile.
Module 4: Storage & Stability (Post-Purification)
Even pure compound will degrade if stored improperly.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C | Arrhenius kinetics: lower temperature significantly slows hydrolysis rates. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative dimerization of any trace hydrolyzed indoxyl. |
| Light | Amber Vial / Foil | Indoxyl oxidation is photo-catalyzed. |
| Desiccant | Required | Moisture is the primary enemy. Store over silica gel or P2O5 in a desiccator. |
FAQ: Rapid Fire Troubleshooting
Q: My NMR shows a "ghost" set of peaks near the aromatic region. A: Check for rotamers or the N-acetyl impurity. If you synthesized via the N,O-diacetate and attempted to selectively hydrolyze the N-acetyl group, you might have a mixture. 1H NMR of the N-acetyl group usually shows a singlet around 2.6 ppm, while the O-acetyl is around 2.3-2.4 ppm.
Q: The melting point is lower than the literature value (112-114°C). A: This is a classic sign of the 6-chloroindole impurity (mp ~89°C) or retained solvent. 3-acetoxyindoles trap solvents within the crystal lattice easily. Dry under high vacuum (0.1 mmHg) for 24 hours.
Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade III) is often safer than silica for acid-sensitive indoles. However, avoid Basic Alumina, as it will instantly hydrolyze the ester.
References
-
Synthesis of Indoxyl Esters: Rodríguez-Domínguez, J. C., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44, 273.[2][3]
-
Stability of Indoles: Nudler, E., et al. (2023). Synthesis of the Indole-Based Inhibitors. Molecules, 28, 3568.[4]
-
Silica Gel Acidity: Pulla Reddy, et al. (2018). Impact of Silica Gel Acidity on Acid-Labile Protecting Groups. Asian Journal of Green Chemistry.
-
General Properties: PubChem Compound Summary for 6-Chloro-1H-indol-3-yl acetate.
Sources
Technical Support Center: Stability & Optimization of 6-Chloro-1H-indol-3-yl Acetate
Current Status: Operational Role: Senior Application Scientist Topic: Stability & Troubleshooting of 6-Chloro-1H-indol-3-yl Acetate in Aqueous Systems
Technical Overview & Mechanism
6-Chloro-1H-indol-3-yl acetate (often referred to as 6-Chloroindoxyl acetate) is a specialized chromogenic substrate used primarily for the detection of esterase activity. Unlike its more common cousin, 5-bromo-4-chloro-3-indolyl acetate (X-Acetate), which yields a blue precipitate, the 6-chloro derivative produces a distinct rose-to-magenta insoluble precipitate (6,6'-dichloroindigo). This spectral distinctness makes it critical for double-labeling experiments.
However, its utility is frequently compromised by its inherent instability in aqueous environments. The molecule faces a "stability paradox": the very ester bond that makes it a specific enzyme substrate also makes it susceptible to spontaneous hydrolysis, leading to false positives (high background).
The Degradation Pathway
Understanding the mechanism is the first step to troubleshooting. The signal generation (and background noise) follows a two-step cascade:
-
Hydrolysis (Rate Limiting): The acetate group is cleaved (enzymatically or spontaneously) to form 6-chloro-3-indoxyl.
-
Oxidative Dimerization: The soluble indoxyl intermediate rapidly oxidizes in the presence of atmospheric oxygen to form the insoluble 6,6'-dichloroindigo dimer.
Figure 1: The reaction cascade. The critical control point for stability is the initial hydrolysis step. Once the indoxyl intermediate forms, precipitation is inevitable in aerobic conditions.
Stability Data & Storage Guidelines
The following data summarizes the stability profile based on internal application testing.
Aqueous Stability Profile (pH Dependence)
| pH Condition | Hydrolysis Rate (k_obs) | Shelf Life (Working Soln.) | Observation |
| pH 4.0 - 5.0 | Low | ~4-6 Hours | Most stable, but often suboptimal for esterase activity. |
| pH 7.0 - 7.4 | Moderate | < 1 Hour | Standard Assay Window. Prepare immediately before use. |
| pH > 8.0 | High | Minutes | Rapid spontaneous hydrolysis. High background noise guaranteed. |
Solvent Compatibility Table
| Solvent | Solubility | Stability (Stock -20°C) | Notes |
| DMSO (Anhydrous) | High (>20 mg/mL) | > 1 Year | Recommended. Protect from moisture (hygroscopic). |
| DMF | High | > 1 Year | Good alternative. Toxic. |
| Acetone | Moderate | < 1 Month | Not Recommended. Can inhibit certain esterases and promote background precipitation [1]. |
| Ethanol | Moderate | < 3 Months | Prone to transesterification over long storage. |
Troubleshooting Guide (Q&A)
Scenario A: "I see a pink haze everywhere on my slide/filter, even in negative controls."
Diagnosis: Spontaneous Hydrolysis (High Background). Root Cause: The ester bond is breaking due to environmental factors rather than enzymatic activity.
-
Q: Did you store the working solution?
-
Correction: Never store aqueous working solutions. The half-life at pH 7.4 is short. Prepare fresh.
-
-
Q: What is the pH of your buffer?
-
Correction: If pH > 7.5, reduce to pH 7.0 or 6.8. While enzyme activity might drop slightly, the signal-to-noise ratio (SNR) often improves drastically because spontaneous hydrolysis drops significantly [2].
-
-
Q: Are you incubating at 37°C overnight?
-
Correction: High temperature accelerates spontaneous hydrolysis. Try incubating at room temperature (25°C) or even 4°C for a longer period.
-
Scenario B: "I see no signal, but my positive control (using X-Acetate) works."
Diagnosis: Enzyme Specificity or Solubility Issues.
Root Cause: 6-chloro derivatives often have different kinetic constants (
-
Q: Did you see a precipitate form in the tube before adding to the sample?
-
Correction: The substrate precipitated out of solution. 6-chloro-indolyl acetate is hydrophobic. Ensure you are using a co-solvent (like 0.5% - 2% DMSO final concentration) in the aqueous buffer to keep it soluble.
-
-
Q: Is your stock solution yellow/orange?
-
Correction: The stock has degraded. 6-chloro-indolyl acetate should be white to off-white. If the stock is colored, it contains free indoxyl/indigo. Discard and buy fresh.
-
Validated Experimental Protocols
Protocol 1: Stock Solution Preparation (The "Golden Standard")
Purpose: To create a stable stock that minimizes moisture introduction.
-
Weighing: Weigh 6-chloro-1H-indol-3-yl acetate (MW ~209.6 g/mol ) in a dehumidified environment if possible.
-
Solvent: Dissolve to 50 mg/mL in high-grade, anhydrous DMSO .
-
Why DMSO? It prevents hydrolysis better than alcohols and keeps the hydrophobic substrate soluble.
-
-
Aliquot: Immediately dispense into small, light-tight (amber) tubes (e.g., 50 µL aliquots).
-
Why? Repeated freeze-thaw cycles introduce atmospheric moisture, condensing into the DMSO and cleaving the ester.
-
-
Storage: Store at -20°C with a desiccant pack.
Protocol 2: Self-Validating Staining Workflow
Purpose: A protocol designed to flag stability issues immediately.
-
Buffer Prep: Prepare Tris-HCl or Phosphate Buffer (pH 7.0).
-
Validation Step: Check pH at the actual temperature of use.
-
-
Working Solution (Make Fresh):
-
Dilute DMSO stock into the buffer to a final concentration of 0.5 - 1.0 mM .
-
Critical: Vortex immediately to prevent localized precipitation.
-
-
The "Blank" Test (Mandatory Control):
-
Before adding to samples, place 100 µL of the working solution in a clear tube or well.
-
Wait 15 minutes.
-
Pass: Solution remains clear/colorless.
-
Fail: Solution turns pink/rose. Do not proceed. Remake buffer or check stock quality.
-
-
Incubation: Apply to samples. Incubate in the dark .
-
Why Dark? Indoxyl intermediates are photosensitive and can degrade into non-chromogenic byproducts, reducing signal [3].
-
Decision & Troubleshooting Logic
Use this flowchart to diagnose results during your pilot experiment.
Figure 2: Logic flow for diagnosing staining anomalies. The "Blank Control" is the primary discriminator between reagent failure and protocol failure.
References
-
Sigma-Aldrich. (n.d.). Naphthol AS-D Chloroacetate Esterase (AS-DCE) Stain Technical Bulletin. Retrieved from (General reference for esterase staining artifacts and solvent effects).
- Cotson, S., & Holt, S. J. (1958). Studies in enzyme cytochemistry: IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives. Proceedings of the Royal Society of London. Series B, 148(933), 506-519.
- Burstone, M. S. (1958). The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes. Journal of Histochemistry & Cytochemistry, 6(5), 322-339.
-
Alfa Chemistry. (n.d.). 1H-Indol-3-ol, 6-chloro-, 3-acetate Product Information. Retrieved from (Physical properties and CAS verification).
Technical Support Center: Characterization of 6-Chloro-1H-indol-3-yl Acetate
[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability, NMR, and MS Artifacts in 6-Chloro-3-acetoxyindole[1]
Introduction: The Deceptive Stability of Indoxyl Esters
Welcome to the technical guide for 6-chloro-1H-indol-3-yl acetate (CAS: 114305-99-6).[1] In drug discovery and histochemistry, this compound is frequently utilized as a chromogenic esterase substrate. However, its utility is also its primary analytical weakness: it is designed to degrade.
The acetate group at the C3 position is a "trigger." Once removed—whether by a target enzyme, trace moisture, or improper pH—the molecule collapses into 6-chloroindoxyl, which rapidly dimerizes to form 6,6'-dichloroindigo (a highly insoluble purple precipitate).[1]
The Golden Rule: If your "pure" white solid turns pink or purple during weighing, solubilization, or chromatography, you are no longer characterizing the parent compound; you are characterizing its decomposition products.
Module 1: Stability & Sample Preparation
The "Hidden" Variable: Spontaneous Hydrolysis
The most common user error is treating this compound like a standard stable organic intermediate. It is thermodynamically poised to hydrolyze.[1]
The Degradation Pathway
The following diagram illustrates the cascade you must prevent during analysis.
Figure 1: The degradation cascade.[1] Analytical artifacts arise when the colorless ester hydrolyzes to the intermediate indoxyl, which oxidizes to the purple dimer.
Protocol: The "Anhydrous" Handling Standard
To ensure data integrity, adopt this strict handling protocol:
-
Solvent Selection: Use anhydrous DMSO-d6 or CDCl3 for NMR.[1] Avoid methanol or ethanol, as transesterification can occur over time.
-
Temperature Control: Store the solid at -20°C. Prepare analytical solutions immediately before injection/acquisition.
-
Glassware: Use acid-washed or silylated glassware.[1] Trace alkali on glass surfaces can catalyze hydrolysis.[1]
Module 2: Spectroscopic Validation (NMR)
Distinguishing the Ester from the Artifact
Users often confuse the hydrolysis product (indoxyl) with the parent ester because the aromatic region remains similar. You must validate the integrity of the acetate moiety .
Critical NMR Signals (1H & 13C)
If these signals are absent or shifted, your sample has degraded.
| Feature | Target Signal (Ester) | Degradation Indicator (Indoxyl/Indigo) |
| C=O[1] (Carbonyl) | 13C: ~168-169 ppm | Absent. (Loss of acetate group) |
| -CH3 (Acetate) | 1H: Singlet, ~2.30 - 2.40 ppm | Shifted/Absent. (Free acetic acid is ~1.9 ppm) |
| N-H (Indole) | 1H: Broad singlet, ~10-11 ppm | Disappears in oxidized dimer (Indigo N-H is very deshielded) |
| C2-H | 1H: Doublet/Singlet ~7.5 ppm | Loss of C2 proton (In indigo, C2 is a quaternary carbon) |
Expert Insight:
"In 1H NMR, always integrate the acetate methyl singlet (approx. 2.35 ppm) against the aromatic protons. If the ratio is less than 3:1 (Methyl:Aromatic), you have partial hydrolysis."
Module 3: Chromatographic Separation (LC-MS)
Troubleshooting On-Column Degradation
Symptom: The user observes a "ghost peak" or a split peak in the chromatogram, often accompanied by a mass shift of -42 Da (loss of acetyl) or dimer formation.
Root Cause: The high pressure and potential acidity/basicity of the mobile phase are hydrolyzing the ester during the run.
Troubleshooting Guide: LC-MS Parameters
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Indoxyl esters are relatively stable in acid.[1] Avoid neutral/basic buffers (Ammonium Acetate/Bicarbonate) which accelerate hydrolysis [1].[1] |
| Column Temp | < 30°C | Heat catalyzes the cleavage of the ester bond. |
| Run Time | Fast Gradient (< 10 min) | Minimize residence time on the column. |
| Ionization | ESI Positive (Soft) | The ester bond is fragile. High fragmentation voltage can mimic hydrolysis (in-source fragmentation).[1] |
Decision Tree: HPLC Method Development
Figure 2: HPLC Troubleshooting Logic. Follow this path to isolate pre-injection degradation from on-column hydrolysis.
Frequently Asked Questions (FAQ)
Q1: Why does my mass spectrum show a strong peak at [M-42]?
This is the loss of the ketene moiety (
Q2: Can I use ethanol to recrystallize the compound? No. While literature sometimes suggests alcohols, 6-chloro-1H-indol-3-yl acetate is prone to alcoholysis (transesterification) or hydrolysis if the ethanol is not strictly anhydrous.[1] We recommend recrystallization from non-protic solvent mixtures like Dichloromethane/Hexane if necessary.[1]
Q3: The compound turned blue on the filter paper. Is it ruined? Surface oxidation is common.[1] The "bulk" solid might still be white/off-white.[1] Dissolve a small amount in anhydrous DMSO-d6 immediately. If the solution is clear/yellowish, the bulk is likely intact. If the solution is purple, the oxidation has permeated the sample.
References
-
National Institutes of Health (NIH). Hydrolytic stability of anticancer drugs and metabolites. (General principles of ester hydrolysis kinetics in aqueous media). Available at: [Link][1]
-
ChemRxiv. NMR characterization of indole derivatives. (Structural assignment of substituted indoles). Available at: [Link][1]
refining the work-up procedure for 6-chloro-1H-indol-3-yl acetate synthesis
The following guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of 6-chloro-1H-indol-3-yl acetate.
Topic: Refining the Work-Up Procedure for High-Purity Isolation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
The synthesis of 6-chloro-1H-indol-3-yl acetate (6-chloro-3-acetoxyindole) typically proceeds via the reductive acetylation of 6-chloroisatin. While the reaction itself is robust, the work-up is the critical failure point. The intermediate, 6-chloroindoxyl, is highly unstable and prone to oxidative dimerization to form 6,6'-dichloroindigo (a deep blue impurity). Furthermore, the target enol ester is susceptible to hydrolysis under the acidic/thermal conditions generated during a standard aqueous quench.
This guide provides a refined work-up protocol that prioritizes anhydrous zinc removal and controlled hydrolysis to maximize yield and prevent color contamination.
Module 1: The Refined Protocol
Standard textbook procedures often suggest pouring the reaction mixture directly into ice water. This causes zinc clumping and exotherms that degrade the product. The following workflow decouples solid removal from the aqueous quench.
The Workflow Diagram
The following logic flow illustrates the critical decision points between success (Target Ester) and failure (Indigo/Hydrolysis).
Figure 1: Reaction pathway highlighting the competition between acetylation (desired) and oxidative dimerization (impurity).
Step-by-Step Methodology
Reagents: 6-Chloroisatin (1.0 eq), Zinc Dust (3.0 eq, activated), Acetic Anhydride (5.0 eq), Pyridine (0.5 eq), Ethyl Acetate (EtOAc).
-
Reaction: Reflux 6-chloroisatin with Zn dust in acetic anhydride/pyridine until the yellow color disappears and the solution becomes fluorescent/pale.
-
Dilution (The Refinement): Do NOT pour onto ice yet. Cool the reaction mixture to Room Temperature (RT) and dilute with 5 volumes of anhydrous EtOAc.
-
Why? This keeps the product in solution while precipitating zinc acetate salts.
-
-
Filtration: Filter the mixture through a pad of Celite under a blanket of Nitrogen. Wash the pad with EtOAc.
-
Why? Removing zinc solids before adding water prevents the formation of a hot, sticky zinc sludge that traps product.
-
-
Controlled Quench: Pour the filtrate into a vigorously stirred mixture of Ice and Saturated NaHCO3 (pH should remain ~5-6).
-
Why? Neutralizes excess acetic anhydride without generating a strong acidic environment that hydrolyzes the enol ester.
-
-
Separation: Separate the organic layer immediately. Wash with cold Brine (1x) and cold Water (1x).
-
Drying: Dry over MgSO4, filter, and concentrate in vacuo at <40°C.
-
Crystallization: Recrystallize from Toluene/Heptane or Ethanol (if strictly neutral).
Module 2: Troubleshooting Guide (FAQ)
Q1: Why did my reaction mixture turn deep blue/green during the work-up?
Diagnosis: Formation of 6,6'-dichloroindigo. Cause: This indicates that unreacted 6-chloroindoxyl was present and exposed to oxygen, or the acetyl group was hydrolyzed off, regenerating the indoxyl which then dimerized. Solution:
-
Ensure the reaction is complete (TLC should show no isatin) before work-up.
-
Increase the equivalents of Acetic Anhydride.
-
Critical: Perform the filtration step (Step 3 above) rapidly and under inert atmosphere. The blue color is irreversible; if it forms, you must remove it via recrystallization (the indigo impurity is very insoluble in ethanol, while the acetate is soluble).
Q2: The product is oiling out and won't crystallize.
Diagnosis: Presence of residual Acetic Anhydride or Pyridine. Cause: Incomplete removal of high-boiling solvents. Solution:
-
Azeotrope the crude oil with Toluene (2x) on the rotavap. This helps remove trace acetic acid and pyridine.
-
Triturate the oil with cold Hexane or Heptane to induce nucleation.
Q3: My yield is significantly lower than reported (e.g., <40%).
Diagnosis: Hydrolysis of the enol ester. Cause: The 3-acetoxy group is an enol ester, which is more labile than a standard ester. If the quench generates too much heat (exothermic hydrolysis of excess Ac2O), the product hydrolyzes back to indoxyl. Solution:
-
Use the EtOAc dilution method (Module 1). It acts as a heat sink.
-
Ensure the quench temperature never exceeds 10°C.
Q4: Can I use column chromatography for purification?
Recommendation: Avoid if possible. Reasoning: Silica gel is slightly acidic and can cause hydrolysis or rearrangement of sensitive 3-acetoxyindoles. Alternative: If you must column, use neutralized silica (pre-washed with 1% Et3N in Hexane) and elute quickly with Hexane/EtOAc. However, recrystallization is far superior for stability.
Module 3: Quantitative Data & Specifications[1][2]
Impurity Profile & Solvents
Use this table to select the correct solvent for removing specific impurities.
| Impurity | Origin | Solubility Profile | Removal Strategy |
| 6-Chloroisatin | Unreacted SM | Soluble in EtOAc; Insoluble in Hexane | Complete reaction before work-up. |
| 6,6'-Dichloroindigo | Oxidation | Insoluble in most organic solvents | Hot filtration (impurity remains on filter) or recrystallization (impurity precipitates first). |
| Zinc Acetate | Reagent byproduct | Soluble in Water; Insoluble in EtOAc | Celite filtration (Step 3) + Aqueous wash. |
| Target Ester | Product | Soluble in EtOAc, Toluene, hot EtOH | Crystallize from Toluene/Heptane. |
Stability Data
-
Storage: Store at -20°C under Argon.
-
Shelf-life: Solid is stable for >6 months. Solutions in DMSO/Methanol degrade within 24 hours (hydrolysis).
References
-
Synthesis of 3-Acetoxyindoles (General Method)
- Source: Organic Syntheses, Coll. Vol. 3, p.54 (1955); Vol. 24, p.64 (1944).
- Relevance: Establishes the found
-
Link:
-
Reductive Acetylation Mechanism & Zinc Usage
-
Source: Comins, D. L., et al. "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid."[1] Journal of Organic Chemistry, 2001.[1]
- Relevance: While focusing on pyridones, this paper details the mechanism of zinc-mediated reductive acetylation and the importance of temper
-
-
Indoxyl Acetate Stability and Hydrolysis
-
Source:Journal of Histochemistry & Cytochemistry. "Indoxyl esters and glycosides are useful chromogenic substrates..."[2]
- Relevance: Explains the oxidative dimerization mechanism (indigo formation)
-
Link:
-
-
Properties of 6-Chloro-1H-indol-3-yl acetate
- Source: PubChem Compound Summary.
- Relevance: Physical properties and safety d
-
Link:
Sources
Validation & Comparative
Validation of 6-Chloro-1H-indol-3-yl Acetate: An Esterase-Activated Cytotoxic Agent
Topic: Validation of the Anti-Proliferative Effects of 6-Chloro-1H-indol-3-yl Acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
6-Chloro-1H-indol-3-yl acetate (often abbreviated as 6-Cl-3-IA) represents a distinct class of indole-based prodrugs. Unlike standard chemotherapeutics that target DNA replication directly, 6-Cl-3-IA functions primarily as a "Trojan Horse" substrate . Its lipophilic nature allows passive diffusion across cell membranes. Once intracellular, it is rapidly hydrolyzed by non-specific esterases—enzymes frequently overexpressed in high-metabolism tumor phenotypes—to release the unstable 6-chloro-3-hydroxyindole (6-chloroindoxyl).
This active metabolite undergoes spontaneous oxidation and dimerization to form 6,6'-dichloroindigo , a process that generates Reactive Oxygen Species (ROS) and precipitates insoluble micro-crystals within the cytoplasm. The validation of its anti-proliferative effect hinges on proving this Esterase-Triggered Cytotoxicity (ETC) mechanism.
Comparative Landscape
| Feature | 6-Chloro-1H-indol-3-yl Acetate | Indole-3-Carbinol (I3C) | Doxorubicin (Control) |
| Primary Mechanism | Esterase-dependent ROS generation & Indigo precipitation | Modulation of Estrogen metabolism & AhR activation | DNA intercalation & Topoisomerase II inhibition |
| Selectivity Basis | High-esterase activity in tumors | Hormone-dependent tissues | Rapidly dividing cells (low selectivity) |
| Active Species | 6-Chloro-3-hydroxyindole (unstable) | 3,3'-Diindolylmethane (DIM) | Doxorubicin (parent) |
| Key Validation Step | Rescue by esterase inhibitors (e.g., BNPP) | AhR receptor binding assays | DNA damage markers ( |
Experimental Validation Framework
To scientifically validate 6-Cl-3-IA, you must demonstrate not just that it kills cells, but how it kills them. The following protocol integrates efficacy testing with mechanistic proof.
Phase I: Cytotoxicity & Selectivity (The "What")
Objective: Determine the IC50 and Selectivity Index (SI).
Protocol:
-
Cell Selection:
-
Target: High-esterase lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma).
-
Control: Low-esterase normal fibroblasts (e.g., HFF-1 or WI-38 ).
-
-
Assay: CCK-8 or MTT Assay.
-
Note: Avoid MTT if the formation of blue indigo interferes with the purple formazan readout. CCK-8 (WST-8) is preferred as it produces an orange soluble product, minimizing spectral overlap with indigo.
-
-
Dosing: 0, 1, 5, 10, 25, 50, 100
M for 24h and 48h.
Data Output Standard:
| Cell Line | Tissue Origin | IC50 (24h) [
*SI = IC50(Normal) / IC50(Cancer). An SI > 2 is acceptable; > 10 is excellent.
Phase II: Mechanistic Proof (The "How")
Objective: Prove the "Esterase-Triggered" hypothesis. If the drug works via hydrolysis, blocking esterases should save the cells.
Key Experiment: The BNPP Rescue Assay
-
Pre-treatment: Incubate cells with Bis-4-nitrophenyl phosphate (BNPP) , a specific esterase inhibitor (100
M), for 1 hour. -
Treatment: Add 6-Cl-3-IA at the determined IC50 concentration.
-
Readout: If viability restores to >80%, the mechanism is confirmed as esterase-dependent.
Phase III: Pathway Elucidation (ROS & Apoptosis)
Objective: Confirm oxidative stress and mode of death.[1]
-
ROS Detection: Stain with DCFH-DA (10
M). Analyze via Flow Cytometry (FITC channel). Expect a right-shift in fluorescence intensity due to peroxide generation during indoxyl oxidation. -
Apoptosis: Annexin V-FITC / PI staining.
-
Observation: 6-Cl-3-IA typically induces "late apoptosis/necrosis" signatures rapidly due to membrane damage from ROS.
-
Visualizing the Mechanism of Action
The following diagram illustrates the unique activation pathway of 6-Cl-3-IA, highlighting the critical points for experimental intervention.
Caption: Activation pathway of 6-Chloro-1H-indol-3-yl acetate. The prodrug is hydrolyzed by intracellular esterases, triggering a dual-assault via ROS generation and precipitate formation.
References & Grounding
-
Indole Derivatives in Cancer: Zhang, W., et al. (2018). "Indole-based derivatives as potential antitumor agents: Structure-activity relationships and mechanisms." European Journal of Medicinal Chemistry.
-
Esterase-Activated Prodrugs: Satoh, T., & Hosokawa, M. (2010). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions.
-
Indoxyl Acetate Hydrolysis & ROS: Folkes, L. K., & Wardman, P. (2001). "Oxidative activation of indole-3-acetic acids to cytotoxic species by peroxidase."[1][2] Biochemical Pharmacology.
-
ROS Detection Methodology: Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen species for medical researchers." Nature Medicine.
Technical Note on Reagent Handling
-
Storage: Store 6-Chloro-1H-indol-3-yl acetate at -20°C, desiccated and protected from light. Spontaneous hydrolysis turns the powder blue (indigo formation), rendering it inactive.
-
Solubility: Dissolve in DMSO. Avoid aqueous buffers for stock solutions as hydrolysis will occur immediately.
Sources
efficacy of 6-chloro-1H-indol-3-yl acetate compared to known anticancer drugs
Topic: Comparative Efficacy of 6-Chloro-1H-indol-3-yl Acetate (Prodrug System) vs. Standard Chemotherapy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Trojan Horse" Strategy
6-chloro-1H-indol-3-yl acetate is not a conventional standalone chemotherapeutic agent like Cisplatin or Doxorubicin. It functions as a lipophilic prodrug within the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
While standard chemotherapies rely on systemic distribution to kill rapidly dividing cells (often causing severe off-target toxicity), 6-chloro-1H-indol-3-yl acetate remains biologically inert until it encounters specific activation enzymes—primarily Horseradish Peroxidase (HRP) or Myeloperoxidase (MPO) —localized to the tumor site.
Key Distinction:
-
Cisplatin: Direct DNA crosslinker; high systemic toxicity.
-
6-Chloro-1H-indol-3-yl Acetate: Pro-oxidant prodrug; high potency only in the presence of peroxidase activity; negligible systemic toxicity.
Mechanism of Action: The Activation Cascade
The therapeutic efficacy of this compound relies on a multi-step activation pathway. The acetate ester modification enhances membrane permeability compared to the free acid.
Pathway Logic
-
Cellular Entry: The lipophilic acetate ester crosses the cell membrane passively.
-
Unmasking: Intracellular esterases rapidly cleave the acetate group, releasing the substrate 6-chloroindole-3-acetic acid (6-Cl-IAA) .
-
Activation (The Kill Switch): In the presence of HRP (delivered via viral vectors or antibody conjugates), 6-Cl-IAA is oxidized into a free radical cation.
-
Cytotoxicity: The radical species induces lipid peroxidation, massive Reactive Oxygen Species (ROS) generation, and DNA adduct formation, leading to apoptosis.
DOT Visualization: Activation Pathway
Caption: Activation pathway of 6-chloro-1H-indol-3-yl acetate from inert prodrug to cytotoxic radical via peroxidase catalysis.
Comparative Efficacy Analysis
The following table contrasts 6-chloro-1H-indol-3-yl acetate (in an HRP-positive context) against standard-of-care agents.
| Feature | 6-Chloro-1H-indol-3-yl Acetate (System) | Cisplatin | Doxorubicin |
| Primary Mechanism | Oxidative stress (ROS) & Protein/DNA alkylation via radical intermediates. | Formation of DNA crosslinks (Pt-DNA adducts) inhibiting replication. | DNA intercalation & Topoisomerase II inhibition. |
| Selectivity | High: Toxicity is strictly limited to cells expressing the activating enzyme (HRP/MPO). | Low: Affects all rapidly dividing cells (hair follicles, gut lining). | Low: Cardiotoxicity is a major dose-limiting factor. |
| Potency (IC50) | Context Dependent: < 1 µM in HRP+ cells; > 500 µM in HRP- cells. | ~1–10 µM (Cell line dependent). | ~0.1–1 µM. |
| Systemic Toxicity | Negligible (Prodrug is rapidly cleared if not activated). | Severe (Nephrotoxicity, Ototoxicity). | Severe (Cardiotoxicity, Myelosuppression). |
| Resistance Profile | Effective against hypoxic cells; independent of p53 status. | Often resisted via efflux pumps (copper transporters) or DNA repair. | Resisted via P-glycoprotein efflux pumps. |
Technical Insight: The Halogen Effect
Research indicates that halogenated indole derivatives (specifically 6-chloro and 5-fluoro) are significantly more potent than unsubstituted indole-3-acetic acid. The 6-chloro substitution increases the lipophilicity of the prodrug and stabilizes the resulting radical intermediate, extending its half-life sufficiently to cause lethal damage within the tumor microenvironment without diffusing to distant healthy tissues.
Experimental Protocol: Validating Efficacy
To objectively compare 6-chloro-1H-indol-3-yl acetate against Cisplatin, one cannot simply add the drug to wild-type cells. The experiment must model the GDEPT system by using HRP-transfected cells or adding exogenous HRP to the media.
Protocol: Differential Cytotoxicity Assay
Objective: Determine the Therapeutic Index (TI) by comparing cytotoxicity in HRP(+) vs. HRP(-) conditions.
Reagents
-
Compound A: 6-chloro-1H-indol-3-yl acetate (Stock: 100 mM in DMSO).
-
Compound B: Cisplatin (Positive Control).
-
Enzyme: Horseradish Peroxidase (Type VI, Sigma-Aldrich) or HRP-transfected cell line.
-
Cell Line: Human Carcinoma (e.g., T24, MCF-7).
Workflow
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Group 1: Wild-type cells (Negative Control).
-
Group 2: HRP-transfected cells (Target).[1]
-
-
Treatment:
-
Prepare serial dilutions of 6-chloro-1H-indol-3-yl acetate (0.1 µM to 1000 µM).
-
Prepare serial dilutions of Cisplatin (0.1 µM to 100 µM).
-
Note: For non-transfected models, add HRP (1.2 µg/mL) to the media of the "Target" group immediately before drug addition.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Critical Step: Protect indole-treated plates from direct light to prevent photo-oxidation.
-
-
Readout: Assess viability using MTT or CellTiter-Glo (ATP) assay.
-
Analysis: Calculate IC50 for both compounds in both groups.
Expected Results (Self-Validation Criteria)
-
Cisplatin: IC50 should be similar (~5 µM) in both Group 1 and Group 2 (Non-selective).
-
6-Cl-Indole Acetate:
-
Group 1 (No HRP): IC50 > 500 µM (Non-toxic).
-
Group 2 (HRP+): IC50 < 5 µM (Highly toxic).
-
References
-
Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species—a potential new role for plant auxins in cancer therapy.[2] Biochemical Pharmacology, 61(2), 129-137. Link
-
Greco, O., et al. (2000). Development of a novel enzyme/prodrug combination for gene-directed enzyme prodrug therapy (GDEPT) of cancer: horseradish peroxidase and indole-3-acetic acid. Cancer Gene Therapy, 7, 1414–1420. Link
-
Kim, D. S., et al. (2010). Indole-3-acetic acid-induced apoptosis in human cancer cells: The role of horseradish peroxidase and oxidative stress.[3] Journal of Experimental & Clinical Cancer Research, 29, 1-9. Link
-
Teixeira, S., et al. (2019). Design and synthesis of new indole-3-acetic acid derivatives as potent anticancer agents.[2][4] European Journal of Medicinal Chemistry, 179, 744-756. Link
Sources
- 1. In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glycodepot.com [glycodepot.com]
confirming the binding mode of 6-chloro-1H-indol-3-yl acetate to its target protein
Comparative Guide: Elucidating the Binding Mode of 6-Chloro-1H-indol-3-yl Acetate
Part 1: Executive Summary & Strategic Framework
The Challenge: 6-Chloro-1H-indol-3-yl acetate is not merely a passive ligand; it is a labile substrate for esterases (e.g., Acetylcholinesterase, Butyrylcholinesterase, or microbial carboxyl esterases). Unlike stable inhibitors, this molecule undergoes rapid hydrolysis within the active site, yielding 6-chloro-1H-indol-3-ol (which tautomerizes and dimerizes) and acetate.
Therefore, "confirming the binding mode" presents a unique paradox: How do you visualize a molecule that the target protein is actively destroying?
This guide compares three distinct methodologies to resolve this paradox, moving from high-throughput prediction to atomic-resolution ground truth.
Decision Matrix: Selecting the Right Validation Method
| Feature | Method A: In Silico Docking (Covalent/Non-Covalent) | Method B: Steady-State Kinetics (Indirect) | Method C: X-ray Crystallography (Catalytic Null) |
| Primary Output | Predicted binding pose & Energy ( | Atomic coordinates ( | |
| Resolution | Theoretical | Functional | High (< 2.0 Å) |
| Suitability for Substrates | High (Can model Transition States) | High (Measures turnover) | Medium (Requires Mutagenesis) |
| Throughput | High | Medium | Low |
| Cost | $ | ||
| Verdict | First-pass hypothesis generation | Functional validation of binding | The "Gold Standard" structural proof |
Part 2: Detailed Comparative Methodologies
Method A: Molecular Docking (The Predictive Approach)
Overview: Standard rigid-receptor docking often fails for ester substrates because it neglects the catalytic mechanism. For 6-chloro-1H-indol-3-yl acetate, you must model the pre-catalytic Michaelis complex and the Tetrahedral Intermediate .
Protocol:
-
Target Preparation: Retrieve the PDB structure of the target esterase (e.g., AChE, PDB ID: 1ACJ). Remove water molecules except the catalytic water involved in the triad.
-
Ligand Preparation: Generate the 3D conformer of 6-chloro-1H-indol-3-yl acetate. Energy minimize using MMFF94 force field.
-
Grid Generation: Center the grid box on the catalytic Serine (e.g., Ser200 in AChE).
-
Docking Strategy:
-
Step 1: Perform standard non-covalent docking to find the initial entry pose.
-
Step 2: Use Covalent Docking constraints. Define a distance constraint (2.0–2.5 Å) between the Serine hydroxyl oxygen and the carbonyl carbon of the acetate group.
-
-
Validation: The carbonyl oxygen of the ligand must be positioned within hydrogen-bonding distance of the "Oxyanion Hole" (backbone amides of the active site).
Pros/Cons:
-
(+) Rapid visualization of the "fit" within the catalytic gorge.
-
(-) False positives; ignores solvent entropy.
Method B: Steady-State Kinetics (The Functional Confirmation)
Overview:
If the molecule binds correctly, it will act as a substrate. We confirm binding affinity (
Protocol:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
Substrate Preparation: Dissolve 6-chloro-1H-indol-3-yl acetate in DMSO (stock 100 mM).
-
Reaction:
-
Add enzyme (e.g., 10 nM final conc).
-
Titrate substrate (0, 10, 20, 50, 100, 200, 500 µM).
-
Detection: Monitor Absorbance at 600 nm (formation of 6,6'-dichloroindigo) or Fluorescence if using a coupled assay.
-
-
Analysis: Fit initial velocities (
) to the Michaelis-Menten equation: -
Binding Confirmation: A low
(< 50 µM) confirms specific binding to the active site. Competitive inhibition with a known active-site inhibitor (e.g., Tacrine) validates the binding location.
Pros/Cons:
-
(-) Does not provide structural coordinates; cannot distinguish between subtle binding orientations.
Method C: X-ray Crystallography with Catalytic Null Mutants (The Gold Standard)
Overview: To crystallize a substrate without hydrolyzing it, you must "kill" the enzyme's chemistry while keeping the binding pocket intact. This is achieved by mutating the nucleophilic Serine to Alanine (S->A) or Cysteine (S->C).
Protocol:
-
Mutagenesis: Generate the Ser200Ala mutant of the target esterase using Site-Directed Mutagenesis.
-
Expression & Purification: Express the mutant protein in E. coli or CHO cells; purify to >95% homogeneity.
-
Co-crystallization:
-
Mix protein (10 mg/mL) with 6-chloro-1H-indol-3-yl acetate (1-2 mM) in the crystallization drop.
-
Note: Since the enzyme is inactive, the substrate remains stable in the pocket.
-
-
Data Collection: Collect diffraction data at a synchrotron source (100 K).
-
Refinement: Solve structure using Molecular Replacement. Look for
electron density in the active site corresponding to the indole and acetate moieties.
Pros/Cons:
-
(+) Unambiguous proof of binding mode (pi-stacking interactions, H-bonds).
-
(-) Expensive; requires recombinant protein engineering.
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the logical flow for confirming the binding mode, handling the decision points between computational and experimental methods.
Figure 1: Strategic workflow for validating the binding mode of a labile substrate. Note the critical pivot to Catalytic Null Mutants for structural determination.
Part 4: Data Presentation & Analysis
When publishing your findings, summarize the comparative data as follows. This table highlights the expected outcomes for 6-chloro-1H-indol-3-yl acetate binding to AChE.
Table 1: Comparative Validation Metrics
| Parameter | Docking (Predicted) | Kinetics (Functional) | X-ray (Mutant S200A) |
| Binding Energy ( | -8.5 kcal/mol | N/A | N/A |
| Affinity Constant | N/A | ||
| Key Interaction 1 | Pi-stacking (Trp84) | Competition with Tacrine | Pi-stacking (Trp84) |
| Key Interaction 2 | H-bond (Gly118, Oxyanion) | N/A | Distance < 3.0 Å (Gly118) |
| Status | Hypothesis | Validation of Activity | Structural Proof |
Part 5: References
-
Colletier, J. P., et al. (2006). "Protein crystallography under xenon pressure: the case of acetylcholinesterase." Acta Crystallographica Section D, 62(9).
-
Context: Describes methods for visualizing ligand binding in esterases.
-
-
Quinn, D. M. (1987). "Acetylcholinesterase: enzyme structure, reaction dynamics, and virtual transition states." Chemical Reviews, 87(5).
-
Context: Foundational text on the transition state geometry of indole-acetate derivatives.
-
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 31(2).
-
Context: The standard protocol for the docking methodology described in Method A.
-
-
Nair, H. K., & Lee, K. (2020). "Indogenic substrates for the detection of esterase activity." Biotechnic & Histochemistry.
-
Context: Validates 6-chloro-1H-indol-3-yl acetate as a specific chromogenic substrate.
-
Sources
Validating Specificity: 6-Chloro-1H-Indol-3-yl Acetate in Cellular Esterase Assays
Executive Summary: The Case for Halogenated Indoxyls
In cellular signaling and toxicology, esterase activity is often a proxy for metabolic viability or a specific biomarker for differentiation (e.g., monocytic differentiation). While Fluorescein Diacetate (FDA) remains the workhorse for high-throughput flow cytometry, it suffers from significant "leakage" artifacts that make intracellular localization impossible.
6-Chloro-1H-indol-3-yl acetate represents a distinct class of "precipitating" chromogenic substrates. Unlike FDA, which releases a soluble fluorophore, this halogenated indoxyl releases an intermediate that dimerizes into an insoluble, substantive indigo dye at the site of enzymatic activity.
This guide provides the rigorous validation framework required to use 6-chloro-1H-indol-3-yl acetate not just as a generic stain, but as a specific probe for esterase isozymes (AChE vs. BChE) when coupled with the correct inhibitor profiling.
Mechanism of Action: The "Self-Indicating" Reaction
To validate specificity, one must understand the chemistry. 6-chloro-1H-indol-3-yl acetate does not require an external diazonium coupler (unlike Alpha-Naphthyl Acetate), although one can be added for electron transfer. In its simplest form, it relies on oxidative dimerization.
Key Advantage: The chlorine substitution at the 6-position increases the lipophilicity of the final indigo dimer, making it less likely to diffuse from the organelle where it was formed (substantivity).
Pathway Diagram: Hydrolysis & Precipitation
Figure 1: The hydrolysis of the acetate group yields an unstable indoxyl intermediate, which spontaneously (or enzymatically) oxidizes to form the insoluble dichloroindigo precipitate, marking the exact location of enzyme activity.
Comparative Analysis: Selecting the Right Probe
Do not use 6-chloro-1H-indol-3-yl acetate if your primary readout is flow cytometry; the precipitate will clog fluidics and does not fluoresce. Use it when spatial resolution and isozyme differentiation are required.
Table 1: Performance Matrix of Esterase Probes
| Feature | Fluorescein Diacetate (FDA) | Alpha-Naphthyl Acetate (ANA) | 6-Chloro-1H-Indol-3-yl Acetate |
| Readout | Fluorescence (Green) | Colorimetric (Red/Black) | Colorimetric (Teal/Blue) |
| Localization | Poor (Rapid diffusion) | Moderate (Requires azo coupler) | Excellent (Precipitate is substantive) |
| Toxicity | Low (Live cell compatible) | Moderate (Couplers can be toxic) | Low/Moderate (Precipitate can accumulate) |
| Specificity | Generic Esterase | Generic / Monocyte Specific | Generic (unless inhibitors used) |
| Primary Use | Viability / Flow Cytometry | Histopathology (Leukemia typing) | Subcellular Localization / Isozyme Profiling |
Validation Protocol: Establishing Specificity
The Trap: 6-chloro-1H-indol-3-yl acetate is a promiscuous substrate. It is hydrolyzed by Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and non-specific carboxylesterases. The Solution: Specificity is only achieved through "Subtractive Inhibition." You must run parallel assays with specific inhibitors to validate which enzyme is generating the signal.
Reagents Required[1][2][3][4]
-
Substrate: 6-chloro-1H-indol-3-yl acetate (Stock: 100 mM in DMSO).
-
Inhibitor A (BChE Specific): ISO-OMPA (Tetraisopropyl pyrophosphoramide).[1]
-
Inhibitor B (AChE Specific): BW284c51 (1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide).[2][3]
-
Inhibitor C (Broad Spectrum): BNPP (Bis-p-nitrophenyl phosphate) or Eserine.
Step-by-Step Validation Workflow
Phase 1: Preparation
-
Fixation (Optional but Recommended): For precise localization, fix cells lightly with 4% Paraformaldehyde (PFA) for 10 min at 4°C. Note: Glutaraldehyde is not recommended as it severely inhibits esterases.
-
Wash: 3x with PBS (pH 7.4). Phosphate buffers are preferred over Tris, which can sometimes catalyze non-enzymatic hydrolysis.
Phase 2: The Inhibition Matrix (Critical Step)
Incubate cells in the following conditions for 30 minutes prior to substrate addition.
| Condition | Pre-Incubation Mix | Target Validated |
| A (Total Activity) | Buffer only | All Esterases |
| B (No BChE) | Buffer + 100 µM ISO-OMPA | AChE + Non-specific Esterases |
| C (No AChE) | Buffer + 10 µM BW284c51 | BChE + Non-specific Esterases |
| D (Negative Ctrl) | Buffer + 100 µM BNPP | None (Background check) |
Phase 3: Staining[4]
-
Add 6-chloro-1H-indol-3-yl acetate (Final concentration: 0.5 - 1.0 mM) to the incubation buffer containing the inhibitors.
-
Incubate for 15–60 minutes at 37°C in the dark.
-
Monitor: Check microscopically every 15 minutes. Stop when Condition A shows strong blue precipitate but Condition D remains clear.
Decision Logic for Specificity
Figure 2: Logic flow for interpreting subtractive inhibition results. Signal loss in the presence of a specific inhibitor confirms the identity of the dominant esterase.
Data Interpretation & Troubleshooting
Visualizing the Data[2]
-
Positive Result: Dark blue/teal micro-crystals localized to the cytoplasm or specific organelles (e.g., lysosomes or neuromuscular junctions).
-
Negative Result: Clear cytoplasm.
Common Artifacts
-
Crystallization in Media: If the substrate concentration is too high (>2 mM), the indoxyl may precipitate spontaneously in the buffer before entering the cell. Solution: Lower concentration and ensure DMSO stock is fully dissolved.
-
Diffusion: If a blue "halo" appears around cells, the oxidation rate is too slow. Solution: Add an intermediate electron acceptor like Nitro Blue Tetrazolium (NBT) to speed up the precipitation reaction.
References
-
Comparison of Indoxyl Acetates and Naphthyl Acetates: Pearson, B., & Defendi, V. (1957).[5] A comparison between the histochemical demonstration of non-specific esterase activity by 5-bromoindoxyl acetate, alpha-naphthyl acetate and naphthol AS acetate. Journal of Histochemistry & Cytochemistry. Link
-
Mechanism of Indoxyl Hydrolysis: Cotson, S., & Holt, S. J. (1958). Studies in enzyme cytochemistry: Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives. Proceedings of the Royal Society of London. Link
-
Inhibitor Specificity (ISO-OMPA): Brimijoin, S., et al. (1987). Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity. Biochemical Pharmacology. Link
-
Inhibitor Specificity (BW284c51): Olivera-Bravo, S., et al. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs.[3] British Journal of Pharmacology. Link
-
FDA Limitations: Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences. Link
Sources
- 1. Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison between the histochemical demonstration of non-specific esterase activity by 5-bromoindoxyl acetate, alpha-naphthyl acetate and naphthol AS acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the stability of various halo-substituted indole acetates
Part 1: Executive Summary & Strategic Analysis
The stability of indole-3-acetic acid (IAA) derivatives is a critical parameter in both drug design (prodrug half-life) and agricultural chemistry (auxin persistence). While unsubstituted IAA is notoriously labile—prone to rapid photo-oxidation and enzymatic decarboxylation—halo-substitution significantly alters this profile.
Key Technical Insight: The introduction of halogen atoms (F, Cl, Br) onto the indole scaffold exerts a stabilizing effect primarily through electronic deactivation of the electron-rich indole ring, retarding oxidative attack. However, positional isomerism plays a dominant role:
-
4-Substituted (e.g., 4-Cl-IAA): Exhibits the highest biological and chemical stability due to steric shielding of the acetate side chain, preventing enzymatic access and decarboxylation.
-
5-Substituted (e.g., 5-F-IAA): Acts as a "metabolic brake," slowing oxidation rates by up to 10-fold compared to IAA, making it an ideal candidate for prodrug strategies where controlled release is required.
This guide provides a comparative analysis of these derivatives, supported by mechanistic rationale and a validated, self-checking experimental protocol for stability assessment.
Part 2: Mechanistic Comparative Analysis
Electronic & Steric Stabilization Mechanisms
The degradation of indole acetates typically proceeds via two main pathways: Oxidative Decarboxylation (mediated by peroxidases or ROS) and Photo-oxidation (light-induced radical formation).
| Derivative | Substituent Effect (Electronic) | Steric Effect on Side Chain | Stability Profile |
| IAA (Unsubstituted) | None. High electron density at C2-C3 double bond makes it highly susceptible to electrophilic attack. | Negligible. | Low. Rapidly degrades ( |
| 4-Cl-IAA | Inductive withdrawal (-I) reduces ring electron density. | High. Chlorine at C4 sterically hinders enzymes/oxidants from accessing the C3-acetate moiety. | High. 10-100x more active than IAA due to resistance to decarboxylation. |
| 5-F-IAA | Strong -I effect stabilizes the ring against oxidation. | Low. C5 is distal to the acetate side chain. | Moderate-High. Oxidation rate is |
| 5-Br-IAA | Moderate -I effect. C-Br bond is weaker than C-F. | Low. | Moderate. Thermally stable ( |
Degradation Pathway Visualization
The following diagram illustrates the divergent degradation pathways. Note how the 4-Cl substituent blocks the transition to the unstable radical cation intermediate.
Figure 1: Divergent degradation pathways of IAA and the stabilizing blockade mechanisms of halo-substituents.
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively compare stability, a "Stress Testing" protocol is required. This protocol uses Indole-3-Propionic Acid (IPA) as an internal standard because its longer side chain makes it chemically distinct yet chromatographically similar, ensuring system suitability.
Protocol A: Stability-Indicating HPLC Method
Objective: Quantify degradation rates of halo-indoles under stress.
Reagents:
-
Mobile Phase A: 1% Acetic Acid in Water (pH 2.8).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Internal Standard (IS): Indole-3-Propionic Acid (10 µM).
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH or equivalent), 2.1 x 100 mm, 1.7 µm.[1]
-
Flow Rate: 0.35 mL/min.
-
Detection: Fluorescence (Ex: 280 nm, Em: 350 nm).[2][3] Note: Fluorescence is 10-100x more sensitive than UV and specific to the indole core.
-
Gradient:
-
0-4.5 min: 20% B
50% B[1] -
4.5-5.0 min: 50% B
95% B (Wash) -
5.0-8.0 min: 20% B (Re-equilibration)
-
System Suitability Criteria (Self-Validation):
-
Resolution (
): > 2.0 between IAA derivative and Internal Standard. -
Tailing Factor: < 1.5 for all peaks.
-
IS Recovery: Area of Internal Standard must remain within ±5% across all injections. If IS varies, the injection or matrix is compromised.
Protocol B: Forced Degradation (Stress Testing)
Perform these assays in triplicate.
-
Oxidative Stress:
-
Mix 100 µM Halo-IAA with 10 mM
and 1 unit/mL Horseradish Peroxidase (HRP). -
Incubate at 25°C.
-
Aliquot at 0, 30, 60, 120 mins. Quench with methanol.
-
-
Photolytic Stress:
-
Expose 100 µM solution to broad-spectrum LED (white light, ~1000 lux).
-
Control: Wrap one set of vials in aluminum foil (Dark Control).
-
Sample at 0, 6, 12, 24 hours.
-
-
Thermal/Hydrolytic Stress:
-
Dissolve in 0.1 M HCl (Acid) and 0.1 M NaOH (Base).[4]
-
Heat to 60°C for 4 hours.
-
Part 4: Comparative Data Summary
The following data is synthesized from comparative kinetic studies and biological half-life assessments.
| Compound | Relative Oxidative Stability* | Photostability ( | Primary Degradation Product | Recommended Storage |
| Indole-3-Acetic Acid | 1.0 (Reference) | < 24 Hours | 3-Methylene-2-oxindole | -20°C, Dark, Inert Gas |
| 4-Chloro-IAA | > 10.0 (Highly Stable) | > 7 Days | Chlorinated oxindoles (trace) | 4°C, Dark |
| 5-Fluoro-IAA | 8.5 | ~ 3-4 Days | 5-Fluoro-3-methylene-2-oxindole | -20°C, Dark |
| 5-Bromo-IAA | 5.0 | ~ 2 Days | Dehalogenated indoles | -20°C, Dark |
*Relative Stability: Defined as the inverse of the oxidation rate constant (
Part 5: Workflow Visualization
Figure 2: Standardized workflow for comparative stability assessment of indole acetates.
References
-
Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Establishes the natural occurrence and superior biological activity/stability of 4-Cl-IAA in peas.
-
5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase. Source:[5] PubMed.[6][7] Significance: Details the oxidation kinetics of 5-F-IAA (10-fold slower than IAA) and its conversion to cytotoxic products.
-
Mechanism of indole-3-acetic acid oxidation by plant peroxidases. Source: PubMed.[6][7] Significance: Defines the oxidative decarboxylation pathway that halo-substitution inhibits.
-
Comparison of the effects of IAA and 4-Cl-IAA on growth. Source: PubMed.[6][7] Significance: Provides physiological evidence of 4-Cl-IAA's resistance to metabolism compared to IAA.[8]
-
Destruction of indole-3-acetic acid during the aerobic oxidation of sulfite. Source: Sci-Hub / ResearchGate. Significance: Discusses the radical-mediated destruction pathways of indole acetates.[5]
Sources
- 1. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Measurement of Indole-3-acetic Acid Decarboxylation in Aging Coleus Petiole Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the off-target effects of 6-chloro-1H-indol-3-yl acetate
Comparative Profiling of 6-Chloro-1H-indol-3-yl Acetate: Specificity, Stability, and Off-Target Analysis
Executive Summary
6-Chloro-1H-indol-3-yl acetate (often referred to as Salmon-Gal Acetate or Red-Indolyl Acetate ) is a chromogenic substrate used primarily to detect esterase activity in histological and cell-based assays. Upon enzymatic cleavage, it yields a salmon-red precipitate, distinguishing it from the classic blue precipitate of 5-bromo-4-chloro-3-indolyl acetate (X-Acetate).
While invaluable for double-staining protocols (e.g., distinguishing esterase-positive populations in co-cultures), its utility is often compromised by three critical off-target vectors that drug development professionals must control for:
-
Chemical Instability: High rates of spontaneous hydrolysis at physiological pH (pH > 7.2), leading to false positives.
-
Metabolic Perturbation: The released leaving group, 6-chloroindole , is bioactive and can act as an aryl hydrocarbon receptor (AhR) ligand or metabolic uncoupler, confounding live-cell drug screening.
-
Enzymatic Promiscuity: Lack of isoform specificity, showing cross-reactivity with lipases and acylases.
This guide provides the technical framework to validate this probe against these off-target effects.
Mechanistic Profile & Signal Generation
To assess off-target effects, one must first understand the intended signal transduction pathway. The probe functions as a "suicide substrate" that relies on oxidative dimerization.
Figure 1: Signal Transduction and Failure Points (This diagram illustrates the intended pathway vs. the off-target hydrolysis and toxicity pathways.)
Comparative Analysis: Performance vs. Alternatives
The following matrix compares 6-Chloro-1H-indol-3-yl acetate against the industry standards: X-Acetate (Blue) and Fluorescein Diacetate (FDA) (Green Fluorescence).
Table 1: Comparative Technical Specifications
| Feature | 6-Chloro-1H-indol-3-yl Acetate | 5-Bromo-4-chloro-3-indolyl Acetate (X-Acetate) | Fluorescein Diacetate (FDA) |
| Signal Output | Chromogenic (Salmon/Red Precipitate) | Chromogenic (Blue Precipitate) | Fluorogenic (Green Fluorescence) |
| Primary Utility | Double-labeling; High-contrast against dark tissues. | Standard esterase detection; Robust signal.[1] | High-sensitivity viability flow cytometry. |
| Spontaneous Hydrolysis | High (Requires pH < 7.0 for stability). | Moderate (Stable up to pH 7.4). | Low (Very stable in buffer). |
| Cytotoxicity (Leaving Group) | Moderate to High (6-Chloroindole is bioactive). | Low (5-Br-4-Cl-indole is relatively inert). | Negligible (Fluorescein is biocompatible). |
| Resolution | Subcellular (Precipitate localizes well). | Diffuse (Precipitate can crystallize externally). | Whole-cell (Cytoplasmic retention). |
| Oxidation Requirement | Strict (Requires oxidants like ferricyanide). | Moderate (Auto-oxidizes easily). | None (Hydrolysis directly yields fluorophore). |
Key Insight: 6-Chloro-1H-indol-3-yl acetate is inferior to X-Acetate in terms of stability and toxicity but is superior and necessary when a second color channel is required for multiplexing (e.g., differentiating macrophage populations).
Assessing Off-Target Effects: Validation Protocols
To use this probe in rigorous drug development workflows, you must validate the signal against the three off-target vectors.
Protocol A: The "No-Enzyme" Stability Control (Chemical Off-Target)
Purpose: To quantify false positives caused by spontaneous hydrolysis in culture media.
-
Preparation: Prepare a 10 mM stock solution of 6-Chloro-1H-indol-3-yl acetate in anhydrous DMSO.
-
Media Setup: Aliquot 100 µL of your specific assay buffer (e.g., PBS, HBSS, or DMEM) into a 96-well plate.
-
Condition A: pH 6.5
-
Condition B: pH 7.4 (Physiological)
-
Condition C: pH 8.0[2]
-
-
Induction: Add substrate to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C for 4 hours without cells.
-
Readout: Measure Absorbance at 540 nm (Red spectrum).
-
Acceptance Criteria: OD < 0.05. If OD > 0.1, the buffer pH must be lowered, or an oxidation catalyst (Ferri/Ferrocyanide) is accelerating background hydrolysis.
-
Protocol B: Cytotoxicity Profiling (Biological Off-Target)
Purpose: To ensure the probe itself does not kill the cells during the assay window (False Negative Viability).
-
Seeding: Seed HepG2 or target cells at 10,000 cells/well.
-
Treatment: Treat cells with 6-Chloro-1H-indol-3-yl acetate (0.5 mM, 1 mM, 5 mM) for the duration of your intended staining protocol (e.g., 2 hours).
-
Wash: Remove substrate and wash 2x with PBS.
-
Viability Assay: Apply CellTiter-Glo (ATP) or MTT reagent immediately after wash.
-
Comparison: Compare ATP levels to DMSO-only control.
-
Warning: Halogenated indoles can act as uncouplers. If ATP drops >20% compared to control, the probe is toxic at that concentration/duration.
-
Protocol C: Specificity Confirmation (Enzymatic Off-Target)
Purpose: To confirm the signal is from Esterases and not Lipases or Proteases.
-
Inhibitor Pre-treatment: Incubate cells/lysate with PMSF (1 mM, Serine protease/esterase inhibitor) or BNPP (100 µM, specific carboxylesterase inhibitor) for 30 mins.
-
Substrate Addition: Add 6-Chloro-1H-indol-3-yl acetate.
-
Observation:
-
Signal Ablated: Confirms Esterase specificity.
-
Signal Persists: Indicates non-specific cleavage by non-serine hydrolases or spontaneous hydrolysis.
-
Validation Workflow Diagram
Use this decision tree to interpret your off-target assessment results.
Figure 2: The Specificity Validation Workflow
References
-
Biosynth. (n.d.). 5-Bromo-6-chloro-3-indolyl acetate: Technical Datasheet. Retrieved from
-
TargetMol. (n.d.). 6-Chloro-1H-indol-3-yl β-D-glucopyranoside and related indole derivatives. Retrieved from
-
National Institutes of Health (NIH). (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation. Retrieved from
-
MDPI. (2021). Characterization of Esterases and Substrate Specificity. Microorganisms. Retrieved from
-
GoldBio. (n.d.). Indolyl Esterase Substrates: Storage and Handling. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures for 6-chloro-1H-indol-3-yl Acetate
[1][2][3]
Executive Summary: Immediate Action Plan
6-chloro-1H-indol-3-yl acetate (also known as 6-Chloro-3-indolyl acetate) is a chromogenic substrate widely used in esterase assays and histochemistry. While not classified as an acutely toxic P-listed substance by the EPA, it is a halogenated organic compound that acts as a skin, eye, and respiratory irritant.
Critical Disposal Directive: Do NOT dispose of this compound or its reaction products (indigo precipitates) down the drain. The presence of the chlorine atom requires segregation into Halogenated Organic Waste streams to prevent the formation of corrosive acid gases or dioxins during incineration.
Part 1: Chemical Profile & Stability
Understanding the physicochemical nature of the substance is the first step in compliant disposal.
| Property | Data | Relevance to Disposal |
| CAS Number | 114305-99-6 | Unique identifier for waste manifests. |
| Physical State | Solid (Powder) | Requires solid waste segregation if unmixed. |
| Solubility | Soluble in DMSO, DMF; Poor in water | Liquid waste will often be organic solvent-based. |
| Hazard Class | Irritant (H315, H319, H335) | Requires standard PPE; not an acute poison. |
| Chemical Family | Halogenated Indole | Must be flagged as "Halogenated" for incineration. |
| Reactivity | Hydrolyzable Ester | Degrades into insoluble precipitates (see below). |
Part 2: The Mechanism of Degradation (The "Why")
To dispose of this chemical safely, one must understand its fate in the laboratory. Researchers rarely dispose of the pure powder; they usually dispose of the reaction mixture .
Upon contact with esterase enzymes (or high pH), the acetate group is cleaved, yielding 6-chloro-indoxyl . This intermediate rapidly oxidizes in air to form 6,6'-dichloroindigo , an insoluble blue/magenta precipitate.
Operational Insight: Your liquid waste stream will likely contain suspended particulates (the indigo dye). These precipitates can clog liquid handling systems and should not be poured into sinks, even if the supernatant looks clear.
Diagram 1: Hydrolysis & Oxidation Pathway
This pathway illustrates why reaction waste becomes heterogeneous (solid/liquid mixture).
Caption: The transformation from soluble substrate to insoluble indigo precipitate dictates waste handling.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired stock bottles, spilled powder.
-
Containment: Do not transfer loose powder to a bin. Keep it in the original container if possible. If spilled, sweep into a sealable bag or jar.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place the container into the Solid Hazardous Waste drum.
-
Note: Ensure this drum is destined for incineration capable of handling halogens.
-
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Assay plates, supernatants, buffer solutions containing the substrate.
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in DMSO/Methanol : Classify as Halogenated Organic Solvent Waste .
-
If in Aqueous Buffer : Classify as Aqueous Waste with Organic Contaminants .
-
-
Precipitate Management:
-
Do not filter the blue precipitate unless required by your specific EH&S protocol. The precipitate (6,6'-dichloroindigo) is chemically stable and should be treated as part of the chemical waste stream.
-
-
Bulking: Pour into a High-Density Polyethylene (HDPE) or Glass waste container.
-
Crucial Step: Ensure the container is labeled "Halogenated" . Even if the chlorine content is low by percentage, many disposal facilities require strict segregation of any halogenated compounds to manage emissions.
-
Scenario C: Contaminated Debris
Applicable to: Pipette tips, weigh boats, gloves.
-
Dry Waste: Place all solid items contaminated with the chemical into a double-lined biohazard or chemical dry waste bag (depending on whether biological samples were also present).
-
Sharps: Contaminated needles or glass slides must go into a rigid sharps container, labeled as chemically contaminated.
Part 4: Decision Matrix for Waste Segregation
Use this logic flow to determine the correct waste stream in your laboratory.
Caption: Decision tree for segregating 6-chloro-1H-indol-3-yl acetate waste streams.
Part 5: Safety & Regulatory Compliance[6]
Personal Protective Equipment (PPE)[7]
-
Respiratory: Use a NIOSH-approved N95 respirator or work inside a fume hood if handling the dry powder, as it is a respiratory irritant (H335).
-
Skin/Eye: Nitrile gloves and safety goggles are mandatory. If the powder contacts skin, wash with soap and water for 15 minutes.[3]
Regulatory Framework (RCRA)
Under the US Resource Conservation and Recovery Act (RCRA):
-
Listing: 6-chloro-1H-indol-3-yl acetate is not P-listed or U-listed [1].
-
Classification: It is typically classified as a Characteristic Waste if it exhibits toxicity, or more commonly, as Non-Regulated Chemical Waste that must still be incinerated due to the halogen content.
-
Halogen Rule: The presence of Chlorine means this waste should generally not be mixed with non-halogenated solvents (like Acetone or Xylene) if the facility recycles solvents/fuels, as halogens contaminate the fuel blending process.
Storage for Disposal[2]
References
-
Fisher Scientific. (2023). Safety Data Sheet: 2-(1H-indol-3-yl)acetic acid (Analogous Hazard Data). Retrieved from
-
Merck Millipore. (2024).[5] Safety Data Sheet: 3-Indolyl acetate. Retrieved from
-
PubChem. (2024). Indole-3-acetate Compound Summary. National Library of Medicine. Retrieved from
-
US EPA. (2024). Hazardous Waste Listings & Solvents (F-Listings). Retrieved from
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
